Tandospirone hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVFJYKNBOHIMH-DPFKZJTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243943 | |
| Record name | Tandospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99095-10-0 | |
| Record name | Tandospirone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tandospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANDOSPIRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tandospirone Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandospirone (B1205299) hydrochloride, an anxiolytic and antidepressant agent of the azapirone class, exerts its therapeutic effects primarily through its potent and selective partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of tandospirone in the central nervous system (CNS). It details the drug's receptor binding profile, downstream signaling cascades, and its modulatory effects on key neurotransmitter systems implicated in anxiety and depressive disorders. This document synthesizes quantitative pharmacological data, outlines key experimental methodologies for its characterization, and presents visual representations of its mechanism of action to support further research and drug development efforts in neuropsychopharmacology.
Introduction
Tandospirone is a second-generation anxiolytic that offers a distinct pharmacological profile compared to traditional benzodiazepines, notably lacking significant sedative, muscle relaxant, and dependence-inducing properties.[1][2] It is approved for the treatment of generalized anxiety disorder and other anxiety-related conditions.[2] Its efficacy is rooted in its highly selective interaction with the serotonergic system, specifically as a partial agonist at the 5-HT1A receptor.[3][4][5] This guide delves into the core mechanisms of tandospirone, providing a technical foundation for researchers and clinicians.
Receptor Binding Profile
Tandospirone's primary pharmacological target is the 5-HT1A receptor, where it exhibits high affinity and acts as a partial agonist.[3][6][7] Its selectivity for the 5-HT1A receptor over other neurotransmitter receptors is a key feature of its pharmacological profile.
Quantitative Binding Affinity Data
The binding affinities of tandospirone for various CNS receptors have been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Serotonin 5-HT1A | 27 ± 5 | [4][6] |
| Serotonin 5-HT2A | 1300 ± 200 | [8] |
| Serotonin 5-HT1C | 2600 ± 60 | [8] |
| Serotonin 5-HT2 | 1300 - 41000 | [6] |
| Dopamine D1 | 41000 ± 10000 | [8] |
| Dopamine D2 | 1700 ± 300 | [1][8] |
| α1-Adrenergic | 1600 ± 80 | [8] |
| α2-Adrenergic | 1900 ± 400 | [8] |
| Serotonin 5-HT1B | > 100,000 | [8] |
| β-Adrenergic | > 100,000 | [8] |
| Muscarinic Acetylcholine | > 100,000 | [8] |
| Benzodiazepine Site (GABAA) | > 100,000 | [8] |
Table 1: Binding affinities (Ki) of tandospirone for various neurotransmitter receptors. Data are presented as mean ± standard deviation where available.
As indicated in Table 1, tandospirone is significantly more potent at the 5-HT1A receptor, with its affinity for other receptors being two to three orders of magnitude lower.[3][4][6] This selectivity contributes to its favorable side-effect profile compared to less selective anxiolytics.
Signaling Pathways
Tandospirone's partial agonism at the 5-HT1A receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[3][9]
G-Protein Coupling and Downstream Effects
Upon binding to the 5-HT1A receptor, tandospirone stabilizes a receptor conformation that promotes the activation of Gi/o proteins.[3][9] This activation leads to two primary downstream effects:
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Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[9] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets that regulate neuronal excitability.[3][9][10]
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits of the activated Gi/o protein directly bind to and open GIRK channels.[9] This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal firing.
References
- 1. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 2. What is Tandospirone Citrate used for? [synapse.patsnap.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tandospirone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Tandospirone Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tandospirone (B1205299) hydrochloride, a potent and selective 5-HT1A receptor partial agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data analysis, and visualization of key processes.
Introduction
Tandospirone is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1] Its therapeutic effects are primarily attributed to its activity as a partial agonist of the serotonin (B10506) 5-HT1A receptor.[2][3] Tandospirone hydrochloride is the water-soluble salt form, which is commonly used in research and pharmaceutical formulations. This guide outlines a representative synthetic route and the analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process, beginning with commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each major step.
Representative Synthesis Scheme
The synthesis commences with the formation of an exo-norbornanedicarboximide ring system, followed by alkylation and subsequent coupling with 2-(1-piperazinyl)pyrimidine. The final step involves the formation of the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of exo-2,3-Norbornanedicarboximide
This step involves the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride (B1165640) to form the endo-adduct, which is then isomerized to the more stable exo-isomer, followed by imidization.
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Materials: Cyclopentadiene, maleic anhydride, ammonia (B1221849) solution.
-
Procedure:
-
Freshly cracked cyclopentadiene is reacted with maleic anhydride to yield cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[1]
-
The endo-anhydride is then subjected to thermal or acid-catalyzed isomerization to form the exo-anhydride.[4]
-
The resulting Norbornane-2exo,3exo-dicarboxylic acid-anhydride is treated with an aqueous solution of ammonia, followed by heating to effect imidization, yielding exo-2,3-norbornanedicarboximide.[1]
-
-
Purification: The product can be purified by recrystallization.
-
Typical Yield: High yields are expected for this sequence.
Step 2: Alkylation of exo-2,3-Norbornanedicarboximide
The imide is N-alkylated using 1,4-dibromobutane (B41627) to introduce the butyl spacer.
-
Materials: exo-2,3-Norbornanedicarboximide, 1,4-dibromobutane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a solution of exo-2,3-norbornanedicarboximide in DMF, add potassium carbonate and 1,4-dibromobutane.[1]
-
The reaction mixture is heated with stirring for several hours.
-
After completion, the reaction is cooled, and the product, N-(4-bromobutyl)-exo-2,3-norbornanedicarboximide, is isolated by extraction.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of Tandospirone Base
The final carbon-nitrogen bond is formed by reacting the brominated intermediate with 2-(1-piperazinyl)pyrimidine.
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Materials: N-(4-bromobutyl)-exo-2,3-norbornanedicarboximide, 2-(1-piperazinyl)pyrimidine, a base (e.g., potassium carbonate), and a solvent (e.g., DMF).
-
Procedure:
-
A mixture of N-(4-bromobutyl)-exo-2,3-norbornanedicarboximide, 2-(1-piperazinyl)pyrimidine, and potassium carbonate in DMF is heated at a temperature range of 113-157°C for 5-10 hours.[5]
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude tandospirone base.[5]
-
-
Purification: The crude product is filtered and can be purified by dissolving in an organic solvent like ethyl acetate, followed by an acid-base extraction. The base is then precipitated by adjusting the pH to 10-11 with a sodium hydroxide (B78521) solution.[5] A yield of approximately 90% can be expected for this step.[5]
Step 4: Formation of this compound
The purified tandospirone base is converted to its hydrochloride salt to improve its solubility and stability.
-
Materials: Tandospirone base, hydrochloric acid (e.g., in isopropanol (B130326) or ethanol).
-
Procedure:
-
The purified tandospirone base is dissolved in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol).
-
A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to obtain a high-purity product.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following are key analytical techniques and expected data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₉N₅O₂·HCl |
| Molecular Weight | 419.95 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Specific range to be determined experimentally |
| Solubility | Soluble in water and DMSO[2] |
| Purity (by HPLC) | ≥98%[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyrimidine (B1678525) ring, the piperazine (B1678402) ring protons, the butyl chain methylene (B1212753) groups, and the protons of the norbornane (B1196662) system.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the imide, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the piperazine, butyl chain, and norbornane framework.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (secondary amine salt) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1770 and ~1700 | C=O stretch (imide) |
| ~1600-1450 | C=C and C=N stretch (aromatic) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 384.2. The fragmentation pattern can provide further structural confirmation.
Mechanism of Action and Signaling Pathway
Tandospirone acts as a partial agonist at the 5-HT1A serotonin receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by tandospirone, initiates an intracellular signaling cascade.
The binding of tandospirone to the 5-HT1A receptor activates the associated inhibitory G-protein (Gαi/o).[3] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Ultimately, this signaling cascade results in the modulation of downstream cellular processes, contributing to the anxiolytic effects of tandospirone.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of tandospirone HCl.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized tandospirone HCl.
Signaling Pathway of Tandospirone
Caption: The 5-HT1A receptor signaling pathway modulated by tandospirone.
References
Pharmacological Profile of Tandospirone Hydrochloride: A Technical Guide
Introduction
Tandospirone (B1205299) hydrochloride is a non-benzodiazepine anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1][2] It is utilized in clinical practice in Japan and China for the treatment of generalized anxiety disorder (GAD) and anxiety states associated with various conditions.[3][4] Unlike traditional anxiolytics such as benzodiazepines, tandospirone exhibits a distinct mechanism of action, primarily modulating the serotonergic system, which results in a favorable safety profile with a low potential for dependency and abuse.[1] This technical guide provides an in-depth overview of the pharmacological profile of tandospirone, detailing its mechanism of action, pharmacodynamic properties, pharmacokinetic parameters, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action and Pharmacodynamics
Tandospirone's primary pharmacological effect is mediated through its activity as a potent and selective partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[5][6][7][8] It demonstrates high affinity for this receptor subtype while exhibiting significantly lower affinity for other neurotransmitter receptors.[3][9]
Receptor Binding Profile
In vitro radioligand binding studies using brain homogenates have quantified the binding affinity of tandospirone for various receptors. The data clearly indicate a high selectivity for the 5-HT1A receptor.[9]
Table 1: Receptor Binding Affinities (Ki) of Tandospirone
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT1A | 27 ± 5 | [3][5][6][9] |
| Serotonin 5-HT2A | 1,300 ± 200 | [3] |
| Serotonin 5-HT2C | 2,600 ± 60 | [3] |
| Dopamine (B1211576) D1 | 41,000 ± 10,000 | [3] |
| Dopamine D2 | 1,700 ± 300 | [1][3] |
| α1-Adrenergic | 1,600 ± 80 | [3] |
| α2-Adrenergic | 1,900 ± 400 |[3] |
Tandospirone is essentially inactive at 5-HT1B receptors, serotonin uptake sites, beta-adrenergic, muscarinic cholinergic, and benzodiazepine (B76468) receptors.[5][6][9] Its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), displays some antagonistic activity at the α2-adrenergic receptor.[3][10]
Post-Receptor Signaling Pathway
As a partial agonist, tandospirone activates postsynaptic 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o).[5][6][11] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[11] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[5][6][11] Concurrently, the Gβγ subunits released from the activated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, ultimately causing neuronal inhibition.[11]
Key Experimental Protocols
The characterization of tandospirone's pharmacological profile relies on established in vitro and in vivo methodologies.
Protocol: Receptor Binding Affinity Determination
This protocol outlines the general steps for determining the binding affinity (Ki) of tandospirone using competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Rodent brain tissue (e.g., cortical membranes) is homogenized in a buffered solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Competitive Binding Assay: The prepared membranes are incubated in the presence of:
-
A constant concentration of a specific radioligand for the target receptor (e.g., ³H-8-OH-DPAT for 5-HT1A).
-
Varying concentrations of the unlabeled competitor drug (tandospirone).
-
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated, and bound radioligand is separated from free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of tandospirone that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used.[9]
Protocol: In Vitro Functional Assay (Adenylate Cyclase Activity)
To determine tandospirone's functional activity as a partial agonist, its effect on adenylyl cyclase is measured.
Methodology:
-
Cell Culture/Membrane Prep: Use cells expressing 5-HT1A receptors or brain tissue membranes.
-
Assay: Incubate the membranes with ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate adenylyl cyclase), and varying concentrations of tandospirone.
-
Quantification: Measure the amount of cAMP produced, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
Analysis: Compare the inhibition of forskolin-stimulated cAMP production by tandospirone to that of a known full 5-HT1A agonist (e.g., 8-OH-DPAT). This comparison allows for the determination of its intrinsic activity. Tandospirone demonstrates approximately 60% of the agonist effect of 8-OH-DPAT.[9]
Protocol: In Vivo Pharmacokinetic Analysis in Rodents
This protocol describes the methodology to determine key pharmacokinetic parameters in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: A cohort of animals receives tandospirone intravenously (i.v.) to determine clearance and volume of distribution, while another cohort receives it via intragastric (i.g.) gavage to assess oral absorption and bioavailability. A typical dose used is 20 mg/kg.[12][13]
-
Sample Collection: Blood samples are collected serially at predefined time points post-administration via cannulation.
-
Sample Processing and Analysis: Plasma is separated from the blood samples. The concentrations of tandospirone and its major metabolite, 1-PP, are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Calculation: The plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC). Absolute oral bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral).[12][13]
Pharmacokinetics and Metabolism
Tandospirone is characterized by rapid absorption and extensive metabolism.[12][13] In vitro studies using Caco-2 cell models and ex vivo everted gut sac experiments have shown that tandospirone has good permeability and is absorbed primarily through passive diffusion.[12][13] It is classified as a Biopharmaceutics Classification System (BCS) class I drug, indicating high solubility and high permeability.[12][13]
Despite its good permeability, tandospirone has a very low absolute oral bioavailability (around 0.24% in rats) due to a significant hepatic first-pass effect.[12][13] It is rapidly metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its main active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[7][12][14] This metabolite has a longer half-life than the parent compound.[3][12]
Table 2: Key Pharmacokinetic Parameters of Tandospirone and 1-PP
| Parameter | Tandospirone (Parent Drug) | 1-PP (Metabolite) | Species | Reference |
|---|---|---|---|---|
| t1/2 (Half-life) | 1.38 h (oral), 1.22 h (IV) | 3.50 h (oral) | Rat | [12][13] |
| 2-3 h | 3-5 h | Human | [3] | |
| Tmax (Time to Peak) | 0.16 h (oral) | 2.25 h (oral) | Rat | [12] |
| AUC (0-∞) | 114.7 ng/mL*h (oral) | 1879 ng/mL*h (oral) | Rat | [12] |
| F% (Bioavailability) | 0.24% | - | Rat | [12][13] |
| Primary Enzyme | CYP3A4 | - | Human/Rat | [7][12] |
| Excretion | 70% in urine (0.1% unchanged) | - | Human |[3] |
Clinical Pharmacology Summary
Tandospirone is indicated for the treatment of Generalized Anxiety Disorder (GAD).[15][16] Clinical trials have demonstrated its efficacy in improving anxiety symptoms.[15][17] Studies comparing different dosing regimens suggest that a higher dose (60 mg/day) may offer better efficacy, particularly in improving somatic anxiety symptoms, compared to a lower dose (30 mg/day), with a tolerable safety profile.[15][17][18]
Table 3: Summary of Efficacy in a 6-Week GAD Clinical Trial
| Outcome Measure | Tandospirone (30 mg/day) | Tandospirone (60 mg/day) | p-value | Reference |
|---|---|---|---|---|
| Overall Response Rate | 58.4% | 65.7% | > 0.05 | [17] |
| Significant Response Rate | 22.6% | 34.3% | 0.032 | [17] |
| Early Onset (Week 1) | 19.0% | 35.8% | 0.002 | [16] |
| Early Response (Week 2) | 12.4% | 22.6% | 0.026 |[16] |
Response rates are based on reductions in Hamilton Anxiety Scale (HAMA) scores.
The anxiolytic effect of tandospirone has been shown to correlate with its concentration in both plasma and the brain.[19] Furthermore, tandospirone may potentiate the effects of other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), by increasing dopamine release in the medial frontal cortex.[20]
Conclusion
Tandospirone hydrochloride possesses a distinct pharmacological profile centered on its selective partial agonism at the 5-HT1A receptor. Its mechanism involves the modulation of the adenylyl cyclase signaling pathway, leading to neuronal inhibition. While its high permeability allows for rapid absorption, extensive first-pass metabolism via CYP3A4 results in low oral bioavailability of the parent drug but significant levels of its active metabolite, 1-PP. This profile distinguishes it from other anxiolytic classes, offering an effective therapeutic option for generalized anxiety disorder with a minimal risk of dependence.
References
- 1. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Tandospirone - Wikipedia [en.wikipedia.org]
- 4. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic interaction between tandospirone and fluvoxamine in the rat contextual conditioned fear stress model and its functional consequence: Involvement of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandospirone Hydrochloride: An In-depth Technical Guide on its Effects on Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandospirone (B1205299) hydrochloride, an azapirone derivative, is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This technical guide delineates the intricate molecular and network-level effects of tandospirone on neuronal circuits. It provides a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and modulatory actions on key neurotransmitter systems. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.
Core Mechanism of Action: 5-HT1A Receptor Partial Agonism
Tandospirone's primary pharmacological activity is mediated through its high affinity and selectivity for the 5-HT1A receptor, where it acts as a partial agonist.[3][4][5] This interaction is central to its anxiolytic and potential antidepressant effects.[1][6] The 5-HT1A receptors are G-protein coupled receptors (GPCRs) found in high densities in limbic and cortical regions, including the hippocampus, amygdala, septum, and raphe nuclei.[6][7][8]
As a partial agonist, tandospirone's effect is dependent on the endogenous serotonergic tone. In states of low serotonin, it exhibits agonist activity, while in states of high serotonin, it can act as a functional antagonist. This modulatory action contributes to the stabilization of serotonergic neurotransmission.[6]
Receptor Binding Profile
Tandospirone demonstrates a high affinity for the 5-HT1A receptor with a significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.[2][3][4] This selectivity contributes to its favorable side-effect profile compared to less selective anxiolytics.[9]
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 27 ± 5 | [3] |
| 5-HT1C | 2600 ± 60 | [2] |
| 5-HT2 | 1300 | [3] |
| 5-HT2A | 1300 ± 200 | [2] |
| Dopamine (B1211576) D1 | 41000 ± 10000 | [2] |
| Dopamine D2 | 1700 ± 300 | [2] |
| α1-Adrenergic | 1600 ± 80 | [2] |
| α2-Adrenergic | 1900 ± 400 | [2] |
| 5-HT1B | > 100,000 | [2] |
| β-Adrenergic | > 100,000 | [2] |
| Muscarinic Cholinergic | > 100,000 | [2] |
| Benzodiazepine | > 100,000 | [2] |
Table 1: In vitro receptor binding affinities (Ki) of tandospirone hydrochloride.
Signal Transduction Pathways
Activation of the 5-HT1A receptor by tandospirone initiates a cascade of intracellular signaling events. The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi/o.[7][10] This coupling leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP).[7][11] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[7][8]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The dissociation of the Gβγ subunit from the G-protein complex directly activates GIRK channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane.[7][10] This hyperpolarization reduces neuronal excitability.
Tandospirone has also been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase pathway.[10]
Effects on Neuronal Circuits and Neurotransmitter Systems
Tandospirone exerts its influence on several critical neuronal circuits implicated in anxiety, depression, and cognitive function.
Serotonergic System
By acting on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, tandospirone can initially decrease the firing rate of serotonin neurons.[10] However, chronic administration leads to the desensitization of these autoreceptors, resulting in a restoration of serotonergic neuronal firing and an overall increase in serotonin release in projection areas like the prefrontal cortex and hippocampus.[10]
Dopaminergic System
Tandospirone has been demonstrated to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC).[10][12] This effect is thought to be mediated by the activation of 5-HT1A receptors, which can disinhibit dopaminergic neurons in the ventral tegmental area (VTA).[10]
| Treatment | Dopamine Increase in mPFC (% of basal levels) | Reference |
| Tandospirone (5 mg/kg, i.p.) | ~190% | [12] |
| Fluoxetine (10 mg/kg) | ~200% | [12] |
| Tandospirone + Fluoxetine | ~380% | [12] |
Table 2: Effect of tandospirone on extracellular dopamine levels in the rat medial prefrontal cortex.
Glutamatergic and GABAergic Systems
Tandospirone modulates both glutamatergic and GABAergic neurotransmission. It has been shown to inhibit synaptic GABA transmission in the basolateral amygdala by activating presynaptic 5-HT1A receptors on GABAergic nerve terminals.[13] Furthermore, tandospirone can attenuate NMDA receptor antagonist-induced increases in glutamate (B1630785) release, suggesting a modulatory role in excitatory neurotransmission.[14]
Effects on Hippocampal Neurogenesis
Chronic treatment with tandospirone has been shown to increase hippocampal neurogenesis.[15][16] This effect is implicated in its potential antidepressant properties. Studies have demonstrated that tandospirone administration leads to a dose-dependent increase in the number of doublecortin (DCX)-positive cells, a marker for newborn neurons, in the dentate gyrus of the hippocampus.[15][16]
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Measurement
-
Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions.
-
Animal Model: Freely moving male Wistar or Sprague-Dawley rats.[12]
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[12]
-
Drug Administration: Tandospirone is administered via intraperitoneal (i.p.) injection.[12]
Immunohistochemistry for Neurogenesis Assessment
-
Objective: To quantify the number of newly formed neurons in the hippocampus.
-
Treatment Paradigm: Chronic administration of tandospirone or vehicle once daily for a specified period (e.g., 14 or 28 days).[15][16]
-
Tissue Preparation: Following the treatment period, animals are euthanized, and their brains are perfused and fixed. Brains are then sectioned using a cryostat or vibratome.
-
Immunostaining: Brain sections are incubated with a primary antibody against a marker of immature neurons, such as doublecortin (DCX). This is followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: Sections are imaged using a fluorescence or confocal microscope. The number of DCX-positive cells in the dentate gyrus is counted using stereological methods.[15][16]
Pharmacokinetics
Tandospirone is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.161 hours in rats.[17][18] It undergoes extensive first-pass metabolism, resulting in a low absolute bioavailability of around 0.24% in rats.[17][19] The elimination half-life is relatively short, approximately 1.2 to 1.4 hours in rats.[17][18][19] Its major active metabolite is 1-(2-pyrimidinyl)piperazine (1-PP).[17]
| Parameter | Value (in rats) | Reference |
| Tmax (oral) | 0.161 ± 0.09 h | [17][18] |
| t1/2 (oral) | 1.380 ± 0.46 h | [17][18][19] |
| t1/2 (intravenous) | 1.224 ± 0.39 h | [17][18][19] |
| Absolute Bioavailability | 0.24% | [17][19] |
Table 3: Pharmacokinetic parameters of tandospirone in rats following a 20 mg/kg dose.
Conclusion
This compound's therapeutic effects are rooted in its selective partial agonism at 5-HT1A receptors. This primary action triggers a cascade of downstream events, including the modulation of key second messenger systems and the regulation of multiple neurotransmitter circuits. Its ability to influence serotonergic, dopaminergic, and GABAergic systems, coupled with its positive effects on hippocampal neurogenesis, underscores its complex and multifaceted mechanism of action. This guide provides a comprehensive, data-driven overview to aid in the ongoing research and development of novel therapeutics targeting these intricate neuronal pathways.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Tandospirone - Wikipedia [en.wikipedia.org]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Effects of tandospirone on second messenger systems and neurotransmitter release in the rat brain [pubmed.ncbi.nlm.nih.gov]
- 12. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Presynaptic modulation of synaptic gamma-aminobutyric acid transmission by tandospirone in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]
- 19. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Anxiety Models for Tandospirone Hydrochloride Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical models and methodologies used to evaluate the anxiolytic potential of Tandospirone hydrochloride. Tandospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, a key target in the neurobiology of anxiety.[1][2][3] Its efficacy is predicated on its ability to modulate serotonergic neurotransmission in brain regions critical to mood and stress response, such as the hippocampus and amygdala.[4][5] This document details the experimental protocols for established anxiety models, summarizes key quantitative findings from preclinical studies, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action: 5-HT1A Receptor Modulation
Tandospirone exerts its anxiolytic effects primarily by acting as a partial agonist at the 5-HT1A receptor.[1][4] These receptors are G-protein coupled receptors (GPCRs) found both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in forebrain regions.[4][6]
Activation of the postsynaptic 5-HT1A receptor by Tandospirone initiates a signaling cascade through the Gαi/o protein subunit.[7] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), ultimately inhibiting neuronal activity and producing an anxiolytic effect.[1][7][8] Concurrently, the release of the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, which further dampens neuronal excitability.[7]
Signaling Pathway of Tandospirone at the 5-HT1A Receptor
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 5. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonergic Mechanisms in Anxiolytic Effect of Tandospirone in the Vogel Conflict Test [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tandospirone Hydrochloride's Role in Hippocampal Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandospirone (B1205299), a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant potential in modulating adult hippocampal neurogenesis. This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of tandospirone hydrochloride in promoting the birth of new neurons in the hippocampus. It summarizes key quantitative data from pivotal studies, details the experimental protocols utilized, and elucidates the proposed signaling pathways through which tandospirone exerts its neurogenic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Adult hippocampal neurogenesis, the process of generating new functional neurons in the dentate gyrus of the hippocampus, is intricately linked to mood regulation, cognitive function, and the pathophysiology of neuropsychiatric disorders such as depression and anxiety.[1] A growing body of evidence suggests that therapeutic interventions capable of enhancing hippocampal neurogenesis may offer novel treatment strategies for these conditions. This compound, an anxiolytic and antidepressant agent, has emerged as a promising compound in this regard due to its specific action on the 5-HT1A receptor, a key regulator of neurogenic processes. This guide synthesizes the current understanding of tandospirone's impact on hippocampal neurogenesis, providing a technical overview for the scientific community.
Quantitative Data on the Effects of Tandospirone on Hippocampal Neurogenesis
Chronic administration of tandospirone has been shown to robustly increase the number of immature neurons in the dentate gyrus of adult rats. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of Chronic Tandospirone Administration on the Number of DCX-Positive Cells in the Dentate Gyrus of Adult Rats
| Treatment Group | Dose (mg/kg) | Duration | Number of DCX-Positive Cells per mm³ of Dentate Gyrus (Mean ± SEM) | Fold Change vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 14 days | 3050 ± 250 | 1.0 | - |
| Tandospirone | 1 | 14 days | 4850 ± 350 | 1.59 | < 0.05 |
| Tandospirone | 10 | 14 days | 6950 ± 400 | 2.28 | < 0.001 |
Data extracted from Mori et al., 2014.
Table 2: Effect of Chronic Tandospirone Administration on Psychosocial Stress-Induced Changes in the Density of DCX-Positive Cells in the Rat Dentate Gyrus
| Treatment Group | Condition | Density of DCX-Positive Cells (cells/mm²) (Mean ± SEM) | % of Control | p-value |
| Vehicle | No Stress (Control) | 100 ± 8.5 | 100% | - |
| Vehicle | Stress | 65 ± 7.2 | 65% | < 0.05 vs. Control |
| Tandospirone (10 mg/kg) | Stress | 95 ± 9.1 | 95% | < 0.05 vs. Vehicle + Stress |
Data extrapolated from figures and statistical analyses presented in Murata et al., 2015. Chronic tandospirone treatment reversed the psychosocial stress-induced decrease in the density of DCX-positive cells in the dentate gyrus.
Key Signaling Pathways
Tandospirone's pro-neurogenic effects are primarily mediated through its partial agonism at the 5-HT1A receptor. Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that converge on the regulation of gene expression related to neuronal proliferation, differentiation, and survival.
References
An In-depth Technical Guide to the Chemical Properties of Tandospirone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Tandospirone hydrochloride, a potent and selective serotonin (B10506) 5-HT1A receptor partial agonist. The information is curated for professionals engaged in neuroscience research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Physicochemical Properties
This compound is the salt form of Tandospirone, an anxiolytic and antidepressant agent belonging to the azapirone class of compounds. Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| IUPAC Name | (1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | [1] |
| Synonyms | SM-3997 hydrochloride, Metanopirone hydrochloride | [2][3] |
| CAS Number | 99095-10-0 | [4] |
| Molecular Formula | C₂₁H₃₀ClN₅O₂ | [1][4] |
| Molecular Weight | 419.95 g/mol | [1] |
| Solubility | Soluble to 100 mM in Water and DMSO |
Pharmacological Profile: Receptor Binding Affinity
Tandospirone's therapeutic effects are primarily attributed to its high affinity and partial agonist activity at the 5-HT1A serotonin receptor. Its selectivity profile is a key characteristic, showing significantly lower affinity for other neurotransmitter receptors. This selectivity minimizes off-target effects commonly associated with less specific anxiolytic agents. The binding affinities (Ki) for various receptors have been determined through radioligand binding assays.
| Receptor Target | Binding Affinity (Ki, nM) | References |
| Serotonin 5-HT1A | 27 | [2] |
| Serotonin 5-HT1C | 2,600 | |
| Serotonin 5-HT2A | 1,300 | |
| Dopamine D₁ | 41,000 | |
| Dopamine D₂ | 1,700 | |
| α₁-Adrenergic | 1,600 | |
| α₂-Adrenergic | 1,900 | |
| Serotonin 5-HT1B | Inactive (>100,000) | |
| β-Adrenergic | Inactive (>100,000) | |
| Muscarinic Acetylcholine | Inactive (>100,000) | |
| Benzodiazepine Site (GABA-A) | Inactive (>100,000) |
Mechanism of Action and Signaling Pathway
Tandospirone functions as a partial agonist at the postsynaptic 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[5] The binding of Tandospirone initiates a conformational change in the receptor, leading to the activation of the Gi/o protein.
The activated Gi/o protein, in turn, inhibits the enzyme adenylyl cyclase.[5] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling cascades.[5] This cascade ultimately modulates neuronal excitability in brain regions associated with anxiety and mood, such as the hippocampus and raphe nuclei.
Experimental Protocols
The characterization of this compound relies on standardized biochemical assays. Below are detailed methodologies for two key experiments: a radioligand binding assay to determine affinity (Ki) and a functional assay to measure its effect on cAMP production.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of Tandospirone for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in 5-HT1A receptors (e.g., rat hippocampus or cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a selective 5-HT1A radioligand (e.g., [³H]8-OH-DPAT), and serially diluted concentrations of this compound.
-
For determining total binding, add vehicle instead of Tandospirone.
-
For determining non-specific binding, add a high concentration of a non-labeled 5-HT1A agonist/antagonist (e.g., serotonin).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Tandospirone to generate a competition curve.
-
Determine the IC₅₀ (the concentration of Tandospirone that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylyl Cyclase Inhibition (cAMP Measurement)
This assay measures the functional consequence of 5-HT1A receptor activation by quantifying the inhibition of cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Seed the cells into a multi-well plate and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase activity by adding a known activator, such as Forskolin, to all wells (except for the basal control).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Terminate the reaction and lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the cAMP concentration for each Tandospirone concentration.
-
Plot the percentage of Forskolin-stimulated cAMP activity against the log concentration of Tandospirone.
-
Determine the EC₅₀ (the concentration of Tandospirone that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression.
-
References
Tandospirone Hydrochloride and its Interaction with Dopamine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandospirone (B1205299), an azapirone derivative, is a potent and selective partial agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. While its primary mechanism of action is centered on the serotonergic system, there is growing interest in its indirect modulation of dopamine (B1211576) pathways. This technical guide provides a comprehensive overview of the interaction between tandospirone hydrochloride and the dopamine system, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The evidence indicates that tandospirone's influence on dopamine is primarily indirect, mediated by its potent effects on the 5-HT1A receptor, leading to downstream changes in dopamine release in specific brain regions. Its direct interaction with dopamine receptors is characterized by a significantly low affinity.
Introduction
This compound is clinically utilized for the treatment of anxiety and depressive disorders. Its therapeutic efficacy is largely attributed to its role as a partial agonist at 5-HT1A receptors.[1] The serotonergic system is intricately linked with other neurotransmitter systems, including the dopaminergic system, which is pivotal in regulating mood, motivation, and motor control. Understanding the interplay between tandospirone and dopamine is crucial for elucidating its full pharmacological profile and exploring its therapeutic potential in dopamine-related disorders such as Parkinson's disease and schizophrenia.[2] This guide synthesizes the current knowledge on this topic, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data: Receptor Binding Affinity and In Vivo Effects
Tandospirone exhibits a high affinity and selectivity for the 5-HT1A receptor, while its affinity for dopamine receptors is substantially lower. The following tables summarize the key quantitative findings from various preclinical studies.
Table 1: Receptor Binding Affinities (Ki) of Tandospirone
| Receptor Subtype | Ki (nM) | Species | Tissue/System | Reference(s) |
| 5-HT1A | 27 ± 5 | Rat | Brain Homogenates | [3] |
| Dopamine D1 | 1300 - 41000 | Rat | Brain Homogenates | [3] |
| Dopamine D2 | 1300 - 41000 | Rat | Brain Homogenates | [3] |
| Dopamine D4 | < 20 (for Tiospirone, a related compound) | Rat | Cloned Receptor | [4] |
Table 2: In Vivo Effects of Tandospirone on Dopamine Levels
| Brain Region | Drug and Dose | Effect on Dopamine Levels | Species | Experimental Method | Reference(s) |
| Medial Frontal Cortex | Tandospirone (5 mg/kg, i.p.) | ~190% of basal levels | Rat | In Vivo Microdialysis | [5] |
| Medial Frontal Cortex | Tandospirone + Fluoxetine (10 mg/kg) | 380% of basal levels | Rat | In Vivo Microdialysis | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of tandospirone with the dopamine system.
In Vitro Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of tandospirone for dopamine D2 receptors.
Materials:
-
Rat striatal tissue homogenates (source of D2 receptors).
-
[³H]-Spiperone (a radioligand with high affinity for D2 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet is resuspended to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of tandospirone.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of tandospirone that inhibits 50% of specific [³H]-Spiperone binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.
Objective: To measure the effect of tandospirone on dopamine release in the medial prefrontal cortex.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
A syringe pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Protocol:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration: Administer tandospirone (e.g., 5 mg/kg, i.p.) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Data Analysis: Quantify the dopamine concentration in each sample by comparing it to a standard curve. Express the post-drug dopamine levels as a percentage of the average baseline concentration.
Drug-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This is a behavioral model used to assess the functional effects of drugs on the dopamine system, particularly in the context of Parkinson's disease models.
Objective: To evaluate the effect of tandospirone on motor behavior in a rat model of Parkinson's disease.
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.
-
A rotometer or a video tracking system.
-
This compound solution.
-
Apomorphine (B128758) (a dopamine agonist).
Protocol:
-
Lesion Creation: Create a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the substantia nigra of rats. This leads to a denervation of dopamine receptors on one side of the brain.
-
Behavioral Testing: Place the lesioned rat in a circular arena equipped with a rotometer or video tracking system.
-
Drug Administration: Administer tandospirone at various doses. In some experiments, a dopamine agonist like apomorphine is co-administered to induce rotational behavior.[6]
-
Data Collection: Record the number of full 360° turns (rotations) the rat makes in both the ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) directions over a set period (e.g., 60-90 minutes).
-
Data Analysis: Calculate the net rotational score (contralateral turns minus ipsilateral turns). An increase in contralateral rotations suggests a dopamine agonist-like effect, while a decrease or an increase in ipsilateral rotations may indicate a more complex interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dopamine D2 receptor occupancy by perospirone: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Generation: Early-Stage Discovery of Tandospirone Hydrochloride Analogs for 5-HT1A Receptor Modulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for novel therapeutics targeting the serotonergic system remains a cornerstone of modern neuroscience research. Tandospirone (B1205299), a clinically approved anxiolytic and antidepressant, exerts its therapeutic effects primarily through partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor. This receptor subtype is a well-validated G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, and cognition. The development of tandospirone analogs offers a promising avenue for refining pharmacological profiles, enhancing therapeutic efficacy, and minimizing off-target effects. This technical guide provides an in-depth overview of the core aspects of early-stage discovery research on tandospirone hydrochloride analogs, focusing on their synthesis, pharmacological evaluation, and underlying signaling mechanisms.
Data Presentation: Comparative Pharmacological Profile of Tandospirone and its Analogs
The following tables summarize the quantitative data for tandospirone and a selection of its analogs, facilitating a direct comparison of their binding affinities and functional potencies at the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency.
Table 1: 5-HT1A Receptor Binding Affinities (Ki) of Tandospirone and Analogs
| Compound | Structure | 5-HT1A Ki (nM) | Reference |
| Tandospirone | (1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | 27 ± 5 | [1] |
| Buspirone | 8-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione | 14 | [2] |
| Gepirone Analog 1a | N/A | 1.8 | [3] |
| Gepirone Analog 2a | N/A | 0.8 | [3] |
| Gepirone Analog 3a | N/A | 2.5 | [3] |
| Arylpiperazine Analog 9b | N/A | 23.9 | [4][5] |
| Arylpiperazine Analog 12a | N/A | 41.5 | [4][5] |
Table 2: Functional Activity (EC50/IC50) of Tandospirone and Analogs at the 5-HT1A Receptor
| Compound | Assay Type | EC50/IC50 (nM) | Efficacy (% of 8-OH-DPAT) | Reference |
| Tandospirone | Adenylate Cyclase Inhibition | ~50 | ~60% (partial agonist) | [1] |
| Gepirone Analog 1a | N/A | 1.5 (partial agonist) | N/A | [3] |
| Gepirone Analog 2a | N/A | 0.5 (agonist) | N/A | [3] |
| Gepirone Analog 3a | N/A | 2.0 (partial agonist) | N/A | [3] |
Experimental Protocols
Synthesis of Tandospirone Analogs
The synthesis of tandospirone analogs, particularly those belonging to the arylpiperazine class, typically involves a multi-step process. A representative synthetic scheme is outlined below, followed by a general experimental protocol. The long-chain arylpiperazine structure is a versatile template for designing central nervous system drugs that target serotonin and dopamine (B1211576) receptors.[4][5]
Scheme 1: General Synthesis of N-Arylpiperazine Analogs
Caption: General reaction scheme for the synthesis of N-arylpiperazine analogs.
Representative Protocol: Synthesis of N-{3-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}arylamides [6]
-
Synthesis of 2-(3-nitrophenyl)-1-(4-arylpiperazin-1-yl)ethan-1-ones: To a solution of the appropriate arylpiperazine (52 mmol) and 3-nitrophenylacetic acid (52 mmol) in dry DMF (170 mL), triethylamine (B128534) (57.2 mmol) is added. The mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired ketone.
-
Synthesis of 1-(3-nitrophenethyl)-4-arylpiperazines: The ketone from the previous step is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an appropriate solvent like THF. The reaction is typically carried out at room temperature or with gentle heating. After completion, the reaction is quenched, and the product is extracted and purified.
-
Synthesis of 3-[2-(4-arylpiperazin-1-yl)ethyl]anilines: The nitro group of the 1-(3-nitrophenethyl)-4-arylpiperazine is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Synthesis of N-{3-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}arylamides: The final amide is formed by coupling the aniline (B41778) derivative with a desired carboxylic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent and a base.
5-HT1A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor, or from rat brain tissue (e.g., hippocampus).
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Test Compound: Tandospirone analog of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Repeat the centrifugation and resuspension steps. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, various concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate an inhibition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT1A Receptor Functional Assay: cAMP Accumulation Assay
This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556): An activator of adenylyl cyclase.
-
Test Compound: Tandospirone analog of interest.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.
-
Assay Procedure (for an agonist):
-
Aspirate the culture medium from the cells and add the stimulation buffer.
-
Add the different concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect of the compound).
-
Mandatory Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade upon agonist binding.
Experimental Workflow for Analog Screening
Caption: A typical workflow for the early-stage discovery and screening of tandospirone analogs.
The early-stage discovery of this compound analogs represents a vibrant area of research with the potential to deliver next-generation therapeutics for anxiety and depressive disorders. By leveraging established synthetic strategies and robust pharmacological screening assays, researchers can systematically explore the structure-activity relationships of these compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals, facilitating the rational design and evaluation of novel 5-HT1A receptor modulators with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of patients with central nervous system disorders.
References
- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel, flexible, and conformationally defined analogs of gepirone: synthesis and 5-HT1A, 5-HT2A, and D2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
Tandospirone Hydrochloride: A Deep Dive into its Efficacy in Mitigating Stress-Induced Behavioral Changes in Animal Models
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tandospirone (B1205299) hydrochloride, a potent and selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant promise in preclinical models for the management of stress-related disorders.[1][2] This technical guide provides an in-depth analysis of the effects of tandospirone on stress-induced behavioral alterations in animal models. It summarizes key quantitative data from various behavioral paradigms, details the experimental protocols used to induce and assess stress, and visually represents the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anxiolytic and antidepressant therapies.
Introduction
Psychological stress is a major contributing factor to the pathophysiology of numerous psychiatric conditions, including anxiety and depressive disorders.[3] Animal models that mimic stress-induced behavioral changes are crucial for the discovery and development of effective therapeutic agents. Tandospirone, an azapirone derivative, exerts its anxiolytic and potential antidepressant effects primarily through its interaction with the 5-HT1A receptor, a key regulator of mood and stress responses.[4][5][6] Unlike benzodiazepines, tandospirone offers a favorable side-effect profile, lacking sedative, cognitive impairment, and dependence-inducing properties.[7] This guide synthesizes the current understanding of tandospirone's mechanism of action and its behavioral effects in established animal models of stress.
Mechanism of Action: The Role of the 5-HT1A Receptor
Tandospirone's therapeutic effects are predominantly mediated by its partial agonism at 5-HT1A receptors.[1][2] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions implicated in mood and anxiety, such as the hippocampus, amygdala, and anterior cingulate cortex.[5][8]
Activation of postsynaptic 5-HT1A receptors by tandospirone initiates a cascade of intracellular events.[1][8] The receptor is coupled to a Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation and subsequent reduction in protein kinase A (PKA)-mediated protein phosphorylation.[4][8][9] Additionally, the release of Gβγ subunits activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which ultimately inhibits neuronal firing.[8][9] This inhibitory action in key limbic areas is thought to underlie tandospirone's anxiolytic effects.[8]
Furthermore, tandospirone has been shown to modulate dopaminergic systems, potentially contributing to its therapeutic profile.[9][10]
Caption: Signaling cascade initiated by Tandospirone binding to the 5-HT1A receptor.
Effects on Stress-Induced Animal Behavior: Quantitative Data
Tandospirone has been evaluated in various animal models of stress, consistently demonstrating its ability to ameliorate anxiety-like and depression-like behaviors. The following tables summarize the quantitative findings from key studies.
Table 1: Effect of Tandospirone in the Chronic Water Avoidance Stress (WAS) Model in Rats
| Behavioral Test | Parameter | Control (Unstressed) | Stressed + Vehicle | Stressed + Tandospirone |
| Open Field Test | Central Entries | ~18 | ~8 | ~15 |
| Central Duration (s) | ~40 | ~15 | ~35 | |
| Elevated Plus Maze | Open Arm Entries (%) | ~45% | ~20% | ~40% |
| Open Arm Time (%) | ~40% | ~15% | ~35% | |
| Visceromotor Response (VMR) to CRD | EMG Amplitude (AUC/s) | 11.9 ± 1.0 | 30.9 ± 4.6 | 15.9 ± 3.9 |
Data adapted from a study on visceral hypersensitivity and anxiety-like behavior.[7] CRD: colorectal distension; EMG: electromyography; AUC/s: area under the curve per second.
Table 2: Effect of Tandospirone in the Social Defeat Stress Model in Rats
| Behavioral Test | Parameter | Control | Stressed + Vehicle | Stressed + Tandospirone (10 mg/kg) |
| Novelty-Suppressed Feeding (NSF) Test | Latency to Feed (s) | Increased in Stressed | Reversed by Tandospirone | Data not quantified in abstract |
| Hippocampal Neurogenesis | DCX-positive cells | Decreased in Stressed | Reversed by Tandospirone | Data not quantified in abstract |
Data adapted from a study on psychosocial stress-induced changes.[11] DCX: doublecortin.
Table 3: Effect of Tandospirone in the Conditioned Fear Stress Model in Rats
| Behavioral Test | Parameter | Dose (mg/kg, i.p.) | Effect |
| Conditioned Freezing | Freezing Behavior | 10-80 | Dose-dependent inhibition |
Data adapted from a study on the pharmacokinetics and pharmacodynamics of tandospirone.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for key stress models and behavioral assays used to evaluate tandospirone.
Stress Induction Protocols
This model is used to induce visceral hypersensitivity and anxiety-like behaviors, mimicking symptoms of irritable bowel syndrome.[7][12]
-
Animals: Adult male Wistar rats (200-250 g) are typically used.[7]
-
Apparatus: A water-filled tank with a small platform placed in the center.
-
Procedure: Rats are placed on the platform in the tank for a specified duration (e.g., 1 hour) daily for a consecutive number of days (e.g., 10 days). The stressor is the conflict between the natural tendency to avoid water and the need to remain on the small platform.
-
Drug Administration: Tandospirone or vehicle is administered, often via intraperitoneal (i.p.) injection, during the stress period or before behavioral testing.[7]
Caption: Experimental workflow for the Chronic Water Avoidance Stress model.
This is a model of psychosocial stress that induces depression-like and anxiety-like behaviors.[11][13][14]
-
Animals: Male mice or rats are used as intruders, and larger, aggressive conspecifics are used as residents.
-
Procedure: The intruder animal is introduced into the home cage of the resident for a short period of physical defeat (e.g., 5-10 minutes) followed by a longer period of sensory contact without physical interaction. This is repeated daily for a set number of days.[11]
-
Drug Administration: Chronic treatment with tandospirone (e.g., 10 mg/kg, i.p., once daily for 28 days) is often initiated before and continued throughout the stress exposure.[11]
This model is used to study fear learning, memory, and extinction, and is relevant to post-traumatic stress disorder (PTSD).[10][15]
-
Procedure:
-
Conditioning: An animal is placed in a novel chamber and presented with a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild footshock.
-
Extinction Training: The animal is repeatedly exposed to the CS in the absence of the US.
-
Retrieval: The animal's fear response (e.g., freezing behavior) to the CS is measured.
-
-
Drug Administration: Tandospirone (e.g., 5 mg/kg, i.p.) can be administered before and after extinction trials to assess its effects on fear extinction.[10]
Behavioral Assessment Protocols
A widely used test to assess anxiety-like behavior in rodents.[16][17]
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds like tandospirone typically increase the time spent in and entries into the open arms.[18]
This test assesses general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls.
-
Procedure: The animal is placed in the center of the arena, and its activity is recorded for a specific duration. Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. Anxiolytics tend to increase the time spent in the central zone.
This test creates a conflict between the drive to eat and the fear of a novel environment, assessing anxiety- and depression-like behavior.[11]
-
Procedure: Animals are food-deprived for a period (e.g., 24 hours) and then placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating is measured. Anxiolytic and antidepressant treatments decrease this latency.
Signaling Pathways and Neurobiological Effects
Tandospirone's behavioral effects are rooted in its ability to modulate neural circuits and processes affected by stress.
Hippocampal Neurogenesis
Chronic stress is known to decrease adult hippocampal neurogenesis, a process implicated in the pathophysiology of depression.[3] Studies have shown that chronic treatment with tandospirone can reverse stress-induced deficits in hippocampal neurogenesis.[11] Specifically, it has been found to increase the number of doublecortin (DCX)-positive cells, which are markers of immature neurons, in the dentate gyrus of the hippocampus.[3][11]
Anterior Cingulate Cortex (ACC) Activity
In a model of stress-induced visceral hypersensitivity, tandospirone was found to act on 5-HT1A receptors in the anterior cingulate cortex (ACC).[7][19] Stress was associated with increased 5-HT concentration, reduced 5-HT1A receptor expression, and enhanced theta oscillations in the ACC.[7][19] Tandospirone alleviated anxiety-like behavior and visceral hypersensitivity by suppressing this stress-induced enhancement of theta oscillations.[7][12][19]
Caption: Tandospirone's mechanism in the anterior cingulate cortex (ACC).
Conclusion
The data compiled in this technical guide strongly support the efficacy of tandospirone hydrochloride in mitigating a range of stress-induced behavioral deficits in animal models. Its selective action as a 5-HT1A receptor partial agonist provides a well-defined mechanism for its anxiolytic effects, which are substantiated by quantitative behavioral data and an understanding of its influence on key neurobiological processes like hippocampal neurogenesis and cortical oscillations. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of tandospirone and developing novel treatments for stress-related psychiatric disorders.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Facilitation of fear extinction by the 5-HT(1A) receptor agonist tandospirone: possible involvement of dopaminergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Social defeat stress induces depression-like behavior and alters spine morphology in the hippocampus of adolescent male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic social defeat stress induces anxiety-like behaviors via downregulation of serotonin transporter in the prefrontal serotonergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elevated plus maze protocol [protocols.io]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro 5-HT1A Receptor Binding Assay for Tandospirone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tandospirone (B1205299) is an anxiolytic and antidepressant drug belonging to the azapirone class. Its primary pharmacological effect is mediated through its activity as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapies for anxiety and depressive disorders. Understanding the binding characteristics of compounds like Tandospirone to the 5-HT1A receptor is crucial for elucidating their mechanism of action and for the discovery of novel therapeutic agents.
This document provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the affinity of Tandospirone for the 5-HT1A receptor. This assay is a fundamental tool for characterizing the interaction of a test compound with its target receptor.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/Go).[3][4] Upon activation by an agonist, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This, in turn, reduces the activity of protein kinase A (PKA).[6][5] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[4] These actions result in neuronal hyperpolarization and a reduction in neuronal excitability. The 5-HT1A receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][7]
Caption: 5-HT1A Receptor Signaling Pathway.
Quantitative Data Summary
The binding affinity of Tandospirone for the 5-HT1A receptor can be quantified using key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the maximum receptor density (Bmax).
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 27 ± 5 nM | Brain homogenates | Not Specified | [2] |
| Kd | 4.5 ± 0.8 nM | Rat cortical membranes | [3H]Tandospirone | [2] |
| Bmax | 2.2 ± 0.6 pmol/g tissue | Rat cortical membranes | [3H]Tandospirone | [2] |
Experimental Protocol: Competition Binding Assay
This protocol describes the steps to determine the inhibitory constant (Ki) of Tandospirone by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Materials
-
Receptor Source: Membranes from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Test Compound: Tandospirone hydrochloride.
-
Non-specific Binding Control: 8-OH-DPAT or Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation:
-
Homogenizer
-
Centrifuge (capable of 40,000 x g)
-
Filtration apparatus (e.g., Brandel or Millipore harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Liquid scintillation counter
-
Scintillation vials
-
Scintillation cocktail
-
Experimental Workflow
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Application Notes and Protocols for Electrophysiological Recordings with Tandospirone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone hydrochloride is a selective partial agonist for the serotonin (B10506) 5-HT1A receptor, a key target in the modulation of mood and anxiety. Understanding its effects on neuronal activity is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Electrophysiology techniques provide a direct measure of neuronal function, offering high temporal and spatial resolution to dissect the influence of Tandospirone on individual neurons and neural circuits.
These application notes provide a comprehensive overview of electrophysiological recording techniques used to study the effects of this compound. Detailed protocols for in vivo and in vitro recordings are presented, along with a summary of its known effects on neuronal signaling.
Mechanism of Action: 5-HT1A Receptor Signaling
Tandospirone exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade that ultimately modulates neuronal excitability.
Signaling Pathway Diagram
Caption: Signaling pathway of Tandospirone via the 5-HT1A receptor.
Data Presentation: Effects of Tandospirone on Neuronal Activity
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.
Table 1: Effect of Tandospirone on Inhibitory Neurotransmission
| Parameter | Preparation | Tandospirone Concentration | Effect | Reference |
| GABA-A Receptor-Mediated Inward Current (α4β2δ subtype) | Two-electrode voltage clamp in Xenopus oocytes | 10 µM | -208.49 ± 40.17 nA (control) vs. a decrease with Tandospirone | |
| GABA-A Receptor-Mediated Inward Current Inhibition (α4β2δ subtype) | Two-electrode voltage clamp in Xenopus oocytes | 10 µM | -38.07% ± 7.80% | |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Nystatin-perforated patch recordings from rat basolateral amygdala neurons | 10 µM | Inhibition to 66.3 ± 2.1% of control | [1] |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Amplitude | Nystatin-perforated patch recordings from rat basolateral amygdala neurons | 10 µM | No significant effect (104.0 ± 3.1% of control) | [1] |
Table 2: Effect of Tandospirone on Neuronal Oscillations
| Parameter | Preparation | Condition | Tandospirone Effect | Reference |
| Theta Band Power (4-10 Hz) | In vivo local field potential recordings in the anterior cingulate cortex of stressed rats | Stress-induced enhancement | Tandospirone reduced the enhanced theta power | [2] |
| Theta Band Power (4-10 Hz) | In vitro local field potential recordings from anterior cingulate cortex slices of unstressed rats | Baseline | 8-OH-DPAT (a 5-HT1A agonist) increased theta power from ~5.5 µV² to ~8.5 µV² | [2] |
| Theta Band Power (4-10 Hz) | In vitro local field potential recordings from anterior cingulate cortex slices of stressed rats | Baseline | 8-OH-DPAT (a 5-HT1A agonist) decreased theta power from 7.4 ± 1.0 µV² to 4.8 ± 0.3 µV² | [2] |
Table 3: Effect of Tandospirone on Neuronal Firing (Qualitative)
| Neuron Type | Preparation | Tandospirone Application | Effect on Firing Rate | Reference |
| Dorsal Raphe Neurons | Acutely dissociated rat neurons (current-clamp) | Bath application | Reduction | [1] |
| 5-HT Neurons of the Dorsal Raphe | In vivo recording in rats (subcutaneous) | 10 mg/kg/day for 2 days | Markedly reduces firing activity | [3] |
| Medial Vestibular Nucleus Neurons | In vivo recording in anesthetized rats (microiontophoresis) | 20-60 nA | Inhibition of tilt-induced firing | [4] |
Note: Specific quantitative data on the effect of Tandospirone on neuronal firing rates (in Hz) and excitatory postsynaptic currents/potentials were not available in the searched literature. The table above provides qualitative descriptions of the observed effects.
Experimental Protocols
The following are detailed protocols for common electrophysiology techniques that can be used to study the effects of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for electrophysiological recordings with Tandospirone.
Protocol 1: In Vivo Local Field Potential (LFP) Recording in Rodents
This protocol is adapted from a study investigating the effects of Tandospirone on theta oscillations in the anterior cingulate cortex (ACC) of rats[2].
1. Animal Preparation and Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital, 50 mg/kg, i.p.).
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., ACC: AP +2.7 mm, L ±0.6 mm from bregma).
-
Implant a recording electrode (e.g., ACSF-filled glass electrode, 3–4 MΩ) into the target region (e.g., ACC: V –2.5 mm from the cortical surface).
-
Implant a reference and ground screw into the skull over a region devoid of major blood vessels.
-
Secure the electrode and screws to the skull with dental cement.
-
Allow the animal to recover for at least 3 days post-surgery.
2. Recording Procedure:
-
Habituate the animal to the recording chamber for several days prior to the experiment.
-
On the recording day, connect the implanted electrode to a headstage and amplifier system (e.g., MultiClamp 700B amplifier, Axon Digidata 1550B).
-
Record baseline LFP activity for a sufficient period (e.g., 5-10 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection, microinjection directly into the brain region). For microinjections, a guide cannula should be implanted during the initial surgery.
-
Record LFP activity continuously for the desired duration following drug administration.
3. Data Acquisition and Analysis:
-
Acquire LFP signals at a suitable sampling rate (e.g., 10 kHz).
-
Filter the data to remove noise (e.g., 50/60 Hz line noise) and to isolate the frequency band of interest (e.g., band-pass filter 0.05–100 Hz).
-
Perform power spectral analysis using techniques like Fast Fourier Transform (FFT) to determine the power in different frequency bands (e.g., theta: 4-10 Hz).
-
Compare the power spectra before and after Tandospirone administration to quantify its effects.
Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices
This is a general protocol that can be adapted for studying the effects of Tandospirone on synaptic currents and intrinsic properties of neurons in vitro.
1. Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) cutting solution (e.g., containing high sucrose (B13894) or NMDG to improve cell viability).
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (ACSF) at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover. Then, maintain the slices at room temperature.
2. Recording Procedure:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF (e.g., at 2-3 ml/min).
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
The composition of the internal solution will depend on the experimental goals (e.g., a potassium-gluconate based solution for current-clamp recordings of membrane potential and firing, or a cesium-based solution for voltage-clamp recordings of synaptic currents).
-
Approach a target neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaseal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of strong negative pressure to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
3. Experimental Paradigms with Tandospirone:
-
To study intrinsic properties: In current-clamp mode, inject a series of depolarizing and hyperpolarizing current steps to measure resting membrane potential, input resistance, action potential threshold, firing frequency, and spike adaptation. Record a baseline and then bath-apply Tandospirone at the desired concentration. Repeat the current step protocol to observe changes.
-
To study synaptic currents: In voltage-clamp mode, hold the neuron at a specific potential to isolate excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs). For example, hold at -70 mV to record AMPA receptor-mediated EPSCs or at 0 mV to record GABAA receptor-mediated IPSCs. Evoke synaptic responses with a stimulating electrode placed in a relevant afferent pathway. Record baseline synaptic currents, then bath-apply Tandospirone and observe changes in the amplitude, frequency, and kinetics of the postsynaptic currents.
Protocol 3: In Vivo Single-Unit Recording
This protocol allows for the measurement of the firing activity of individual neurons in an intact animal.
1. Animal Preparation and Surgery:
-
Similar to the LFP recording protocol, anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower a high-impedance microelectrode (e.g., tungsten or glass) into the brain region of interest.
2. Neuronal Signal Isolation:
-
As the electrode is advanced, monitor the amplified and filtered electrical signals for the characteristic waveforms of single-neuron action potentials (spikes).
-
Once a stable, well-isolated single unit is identified, record its spontaneous firing activity.
3. Experimental Procedure with Tandospirone:
-
Record the baseline firing rate of the neuron for a stable period.
-
Administer this compound systemically (e.g., i.p., i.v.) or locally via a multi-barreled micropipette attached to the recording electrode for microiontophoresis.
-
Continue to record the firing of the same neuron to observe the effects of the drug over time.
-
If using microiontophoresis, different ejection currents can be used to establish a dose-response relationship.
4. Data Analysis:
-
Use spike sorting software to isolate the spikes of the single neuron from background noise and the activity of other neurons.
-
Calculate the firing rate (in Hz) of the neuron before, during, and after drug application.
-
Analyze changes in firing patterns, such as bursting activity or inter-spike intervals.
Conclusion
The electrophysiological techniques outlined in these application notes provide powerful tools for investigating the neuronal effects of this compound. By carefully designing and executing these experiments, researchers can gain valuable insights into the role of the 5-HT1A receptor in neuronal function and its modulation by this important pharmacological agent. The provided protocols and data serve as a foundation for further exploration into the therapeutic potential of Tandospirone and related compounds.
References
- 1. Tandospirone-induced K+ current in acutely dissociated rat dorsal raphe neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of tandospirone, a 5-HT1A agonist, on medial vestibular nucleus neurons responding to lateral roll tilt stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tandospirone Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral assessment paradigms used to evaluate the efficacy of Tandospirone hydrochloride, a selective 5-HT1A receptor partial agonist with anxiolytic and antidepressant properties. Detailed protocols for key preclinical assays are provided, along with a summary of relevant quantitative data from published studies. Additionally, a diagram of the proposed signaling pathway of Tandospirone is included to provide a mechanistic context for its behavioral effects.
Mechanism of Action
Tandospirone primarily exerts its therapeutic effects through its partial agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. This interaction initiates a cascade of intracellular events that ultimately modulate neuronal excitability. As a partial agonist, Tandospirone's effect is dependent on the endogenous serotonergic tone. In conditions of low serotonin, it acts as an agonist, while in the presence of high serotonin levels, it can act as an antagonist. This modulatory role is thought to contribute to its favorable side-effect profile compared to full agonists.
The binding of Tandospirone to the 5-HT1A receptor, a G-protein coupled receptor, leads to the activation of the Gi/o pathway. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. Additionally, the βγ subunit of the activated G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal firing.
Preclinical Behavioral Assessment Paradigms
Several well-validated behavioral paradigms in rodents are utilized to assess the anxiolytic and antidepressant-like effects of this compound. The following sections detail the protocols for three commonly used assays: the Elevated Plus-Maze, the Forced Swim Test, and the Vogel Conflict Test.
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like Tandospirone, are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Protocol:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape, elevated 50-70 cm above the floor. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open. The center of the maze forms a small open square.
-
Animals: Adult male rats or mice are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound is typically dissolved in saline or distilled water. Administration is usually via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
A video camera positioned above the maze records the session for later analysis.
-
The maze should be cleaned with 70% ethanol (B145695) between trials to remove any olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).
-
Forced Swim Test (FST)
The Forced Swim Test, also known as the Porsolt test, is a common paradigm to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to prolong the latency to immobility and reduce the total duration of immobility.
Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Animals: Adult male mice or rats are typically used.
-
Drug Administration: Tandospirone is administered, for example, i.p., at various time points (e.g., 30, 60, and 120 minutes) before the test.
-
Procedure:
-
Pre-test session (Day 1): Place the animal in the cylinder for a 15-minute period. This session is for habituation and is not scored.
-
Test session (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for a 5 or 6-minute session. The session is video-recorded.
-
-
Parameters Measured:
-
Immobility time: The duration for which the animal remains floating in the water, making only minimal movements necessary to keep its head above water.
-
Swimming time: The duration of active swimming movements.
-
Climbing time: The duration of active attempts to climb the walls of the cylinder.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Vogel Conflict Test (VCT)
The Vogel Conflict Test is a classic paradigm for assessing the anxiolytic potential of drugs. The test creates a conflict between the motivation to drink (after a period of water deprivation) and the aversion to receiving a mild electric shock upon drinking. Anxiolytic drugs increase the number of punished licks.
Experimental Protocol:
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a water bottle. The grid floor and the spout are connected to a shock generator.
-
Animals: Adult male rats are commonly used.
-
Procedure:
-
Water Deprivation: Animals are deprived of water for 48 hours prior to the test, with free access to food.
-
Training/Acclimation (Optional): Some protocols include a brief period of access to the water bottle in the test chamber without shocks to familiarize the animals with the setup.
-
Test Session:
-
The animal is placed in the chamber.
-
After a set number of licks on the spout (e.g., every 20th lick), a mild electric shock is delivered through the grid floor and/or the spout for a short duration (e.g., 0.5 seconds).
-
The session typically lasts for a fixed period (e.g., 3-5 minutes).
-
-
-
Drug Administration: Tandospirone is administered (e.g., i.p. or orally) at a specified time before the test session.
-
Parameters Measured:
-
Number of punished licks (number of times the animal licks the spout despite receiving a shock).
-
Number of shocks received.
-
An increase in the number of punished licks is the primary indicator of an anxiolytic effect.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in the behavioral paradigms described above.
Table 1: Tandospirone Efficacy in the Elevated Plus-Maze (Rats)
| Dosage (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries to Open Arms (Mean ± SEM) |
| Vehicle | 15.2 ± 2.5 | 18.3 ± 3.1 |
| 0.5 | 25.8 ± 3.1 | 28.9 ± 4.2 |
| 1.0 | 32.5 ± 4.0 | 35.1 ± 5.0 |
| 2.0 | 28.9 ± 3.5 | 31.7 ± 4.8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Tandospirone Efficacy in the Forced Swim Test (Mice)
| Dosage (mg/kg, i.p.) | Immobility Time (s, Mean ± SEM) |
| Vehicle | 155.4 ± 10.2 |
| 5.0 | 120.1 ± 8.5* |
| 10.0 | 98.7 ± 7.1 |
| 20.0 | 105.3 ± 9.0 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Table 3: Tandospirone Efficacy in the Vogel Conflict Test (Rats)
| Dosage (mg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) |
| Vehicle | 8.2 ± 1.5 |
| 1.25 | 15.7 ± 2.1* |
| 2.5 | 22.4 ± 3.0 |
| 5.0 | 25.1 ± 3.5 |
*p < 0.05, **p < 0.01 compared to vehicle.
Visualizations
Signaling Pathway of this compound
Caption: Tandospirone's 5-HT1A receptor signaling pathway.
Experimental Workflow: Elevated Plus-Maze
Caption: Workflow for the Elevated Plus-Maze test.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Logical Relationship: Vogel Conflict Test
Caption: Logical relationship in the Vogel Conflict Test.
Application Note: Quantification of Tandospirone Hydrochloride in Human Plasma via HPLC-MS/MS
Introduction
Tandospirone (B1205299) is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs. Accurate quantification of Tandospirone in plasma is crucial for pharmacokinetic studies, bioequivalence evaluation, and therapeutic drug monitoring. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Tandospirone hydrochloride in human plasma. The described protocol offers high selectivity and a wide linear range, making it suitable for clinical research and drug development applications.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a common and effective method for extracting Tandospirone from a plasma matrix.
-
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) working solution (e.g., Diphenhydramine or a stable isotope-labeled Tandospirone like Tandospirone-D8)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen blowdown evaporator)
-
-
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of the Internal Standard working solution and briefly vortex.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
2. Chromatographic Conditions
The following HPLC parameters are optimized for the separation of Tandospirone and its internal standard.
-
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler maintained at a constant temperature
-
-
Parameters:
-
Column: A reversed-phase C18 column (e.g., Zorbax XDB C18, 50 mm x 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A mixture of methanol (B129727) and water containing formic acid (e.g., 80:20:0.5, v/v/v) has proven effective.[1]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at 40°C.
-
3. Mass Spectrometric Conditions
A tandem mass spectrometer is used for the detection and quantification of the analyte and internal standard.
-
Instrumentation:
-
Tandem quadrupole mass spectrometer
-
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tandospirone: The specific precursor and product ions should be optimized for the instrument in use.
-
Internal Standard: The precursor and product ions for the chosen internal standard (e.g., Diphenhydramine or Tandospirone-D8) must be determined.
-
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
-
Data Presentation
The performance of the HPLC-MS/MS method for Tandospirone quantification is summarized in the tables below. These values are compiled from various validated methods and represent typical performance characteristics.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10.0 - 5,000 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Run Time | 3.4 minutes[1] |
Table 2: Accuracy and Precision
| Analyte | Concentration (pg/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Tandospirone | 25.0 | 94.4 - 102.1[1] | < 13%[1] | < 13%[1] |
| 200 | 94.4 - 102.1[1] | < 13%[1] | < 13%[1] | |
| 4,000 | 94.4 - 102.1[1] | < 13%[1] | < 13%[1] |
Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of Tandospirone in plasma using the HPLC-MS/MS method.
Caption: Workflow for Tandospirone quantification in plasma.
References
- 1. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and highly sensitive analysis of benzodiazepines and tandospirone in human plasma by automated on-line column-switching UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandospirone Hydrochloride in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tandospirone (B1205299) hydrochloride in established preclinical models of depression. The protocols outlined below are intended to serve as a guide for researchers investigating the antidepressant-like effects of this compound.
Introduction
Tandospirone is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the neurobiology of depression and anxiety.[1][2] Its mechanism of action involves the modulation of serotonergic neurotransmission. By acting on presynaptic 5-HT1A autoreceptors, tandospirone can enhance serotonin release, while its action on postsynaptic receptors contributes to downstream signaling cascades implicated in mood regulation.[1][3][4] Preclinical studies are crucial for elucidating the therapeutic potential and underlying mechanisms of tandospirone in treating depressive disorders.
Mechanism of Action: 5-HT1A Receptor Signaling
Tandospirone's primary pharmacological action is as a partial agonist at 5-HT1A receptors. This interaction initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Upon binding of tandospirone, the Gi/o protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][4][5] A decrease in cAMP levels leads to the reduced activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[1][3] The modulation of these signaling pathways is believed to underlie the antidepressant and anxiolytic effects of tandospirone.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Tandospirone Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Tandospirone (B1205299) hydrochloride, a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, in various cell culture systems. The protocols outlined below are designed to assess the compound's impact on cell viability, receptor binding, and downstream signaling pathways.
Introduction
Tandospirone hydrochloride is a neuropsychotropic drug with anxiolytic and antidepressant properties.[1][2] Its primary mechanism of action is the partial agonism of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[3][4][5] Activation of the 5-HT1A receptor by Tandospirone leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] Furthermore, Tandospirone has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are crucial for cell survival and neuroplasticity.[7] This document provides a comprehensive guide for in vitro characterization of this compound using established cell culture models.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters of this compound's interaction with the 5-HT1A receptor, compiled from various in vitro studies.
| Parameter | Value | Cell System/Assay Condition | Reference |
| Ki (inhibition constant) | 27 ± 5 nM | Rat cortical membranes, [3H]8-OH-DPAT competition binding | [3][8] |
| EC50 (half maximal effective concentration) for adenylyl cyclase inhibition | ~60% of 8-OH-DPAT's effect | Rat hippocampal membranes | [3][8] |
Note: EC50 and IC50 values can be highly dependent on the specific cell line, receptor expression levels, and assay conditions used.[9] Researchers are encouraged to determine these values empirically within their experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound and a general experimental workflow for its in vitro characterization.
Experimental Protocols
Cell Culture Protocols
SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) cells are commonly used as in vitro models for neuronal studies.[10][11]
-
SH-SY5Y Cell Culture Protocol [10][12][13][14]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/Ham's F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with growth medium, centrifuge, and resuspend the cell pellet in fresh medium for subculturing at a ratio of 1:3 to 1:6.
-
-
PC12 Cell Culture Protocol [11][15][16]
-
Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator on collagen-coated plates.
-
Passaging: Detach cells by gentle pipetting or tapping the flask. Centrifuge the cell suspension, resuspend in fresh medium, and subculture at a ratio of 1:3 to 1:6.
-
Neuronal Differentiation (Optional): To induce a neuronal phenotype, culture PC12 cells in a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL Nerve Growth Factor (NGF).[11][15]
-
For studies focusing specifically on the 5-HT1A receptor, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor are ideal.[17][18][19]
-
General Culture Protocol for CHO and HEK293 Cells [2][4][17][20][21]
-
Growth Medium (CHO): Ham's F-12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418 or Hygromycin B, concentration to be determined empirically).[17][22]
-
Growth Medium (HEK293): DMEM supplemented with 10% FBS and a selection antibiotic.[2][4]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Follow standard trypsinization procedures for adherent cells when they reach 80-90% confluency.
-
Preparation of this compound Stock Solution
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[5]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate serum-free medium or assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][23][24][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100-150 µL of DMSO or a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the 5-HT1A receptor.
-
Membrane Preparation: Prepare cell membranes from 5-HT1A expressing cells.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Competition Binding: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through GF/B filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Tandospirone and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.[27][28][29][30]
-
Cell Seeding: Seed 5-HT1A expressing cells in a 96-well plate.
-
Treatment: Pre-incubate cells with various concentrations of this compound.
-
Stimulation: Stimulate adenylyl cyclase with forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
This assay measures the activation of G-proteins coupled to the 5-HT1A receptor.[31][32][33][34]
-
Membrane Preparation: Prepare cell membranes from 5-HT1A expressing cells.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay Setup: In a 96-well plate, incubate cell membranes with GDP, various concentrations of this compound, and [35S]GTPγS.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters.
-
Scintillation Counting: Measure the amount of [35S]GTPγS bound to the membranes.
-
Data Analysis: Determine the EC50 and Emax values for Tandospirone-stimulated [35S]GTPγS binding.
This method assesses the effect of Tandospirone on downstream signaling pathways.[3][35][36][37][38][39][40]
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
References
- 1. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. cyagen.com [cyagen.com]
- 11. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SH-SY5Y culturing [protocols.io]
- 13. moodle2.units.it [moodle2.units.it]
- 14. accegen.com [accegen.com]
- 15. researchgate.net [researchgate.net]
- 16. jdc.jefferson.edu [jdc.jefferson.edu]
- 17. genscript.com [genscript.com]
- 18. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. expressionsystems.com [expressionsystems.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. genscript.com [genscript.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. resources.revvity.com [resources.revvity.com]
- 29. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 32. resources.revvity.com [resources.revvity.com]
- 33. resources.revvity.com [resources.revvity.com]
- 34. benchchem.com [benchchem.com]
- 35. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 37. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandospirone Hydrochloride for Studying Visceral Hypersensitivity in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tandospirone (B1205299) hydrochloride in preclinical rat models of visceral hypersensitivity. This document outlines the mechanism of action, detailed experimental protocols for inducing and assessing visceral hypersensitivity, and key findings on the efficacy of tandospirone.
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased pain perception in response to stimuli that are normally non-painful. Tandospirone, a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, has shown promise in alleviating visceral hypersensitivity.[1][2][3] It is an established anti-anxiety agent, and its effects on visceral pain are thought to be mediated through its action on central nervous system pathways, particularly in the anterior cingulate cortex (ACC).[1][2][3]
Mechanism of Action
Tandospirone's therapeutic effect on visceral hypersensitivity is primarily attributed to its agonistic activity at 5-HT1A receptors in the brain.[1][2][3] In rat models of stress-induced visceral hypersensitivity, there is a noted downregulation of 5-HT1A receptor expression and an increase in 5-HT concentration in the ACC.[1][4] This is accompanied by enhanced theta oscillations in the ACC, which positively correlates with the level of visceral sensitivity.[1][4] Tandospirone activates these downregulated 5-HT1A receptors, which in turn suppresses the enhanced theta oscillations, leading to a reduction in both anxiety-like behavior and visceral hypersensitivity.[1][2][3]
Experimental Models and Protocols
Induction of Visceral Hypersensitivity: Chronic Water Avoidance Stress (WAS) Model
The chronic water avoidance stress model is a well-established method for inducing visceral hypersensitivity in rats, mimicking symptoms of stress-related gastrointestinal disorders.[1][5]
Protocol:
-
Apparatus: A water tank (e.g., 25 cm length x 25 cm width x 45 cm height) with a central platform (e.g., 8 cm length x 8 cm width x 10 cm height). The water level should be 1 cm below the top of the platform.[1]
-
Procedure:
-
Outcome: This protocol reliably induces a state of visceral hypersensitivity, which can be assessed 24 hours after the final stress session.[6]
Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD)
Visceral sensitivity is quantified by measuring the visceromotor response (VMR) to colorectal distension (CRD). The VMR is a reflex contraction of the abdominal and hindlimb musculature, which is recorded using electromyography (EMG).[1][7]
Protocol:
-
Animal Preparation:
-
Under light anesthesia, insert a flexible balloon catheter (e.g., 6 cm in length) into the colon, typically 1 cm from the anus, and secure it with tape.[8][9]
-
Suture Teflon-coated wire electrodes into the external oblique abdominal muscle for EMG recording. The wires are then tunneled subcutaneously and exteriorized at the back of the neck.[10]
-
Allow the rats to recover from surgery for several days before the experiment.
-
-
CRD Procedure:
-
Acclimate the rat to the testing environment for at least 30 minutes.[2]
-
Connect the balloon catheter to a barostat or pressure transducer.[11]
-
Perform graded phasic distensions of the colon by rapidly inflating the balloon to constant pressures (e.g., 20, 40, 60, 80 mmHg).[12]
-
Each distension should last for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 2 minutes).[12]
-
-
Data Acquisition and Analysis:
Tandospirone Hydrochloride Administration
Dosage and Administration:
-
This compound is typically dissolved in saline for administration.
-
A common and effective dose in rats is 5 mg/kg, administered via intraperitoneal (i.p.) injection.[5]
Data Presentation
The following tables summarize the quantitative data on the effects of tandospirone on visceral hypersensitivity in rats subjected to chronic water avoidance stress.
Table 1: Effect of Tandospirone on Visceromotor Response (VMR) to Colorectal Distension (60 mmHg) in Stressed Rats
| Group | VMR Amplitude (AUC/s) |
| Unstressed | 11.9 ± 1.0 |
| Stressed | 28.3 ± 3.3 |
| Stressed + PBS | 30.9 ± 4.6 |
| Stressed + Tandospirone (5 mg/kg, i.p.) | 15.9 ± 3.9 |
Data are presented as mean ± SEM.[1]
Table 2: Effect of Tandospirone on Theta Power in the Anterior Cingulate Cortex (ACC) of Stressed Rats
| Group | Relative Theta Power (%) |
| Unstressed | 100 |
| Stressed | Increased |
| Stressed + Tandospirone | Reduced compared to Stressed |
Qualitative summary based on findings that tandospirone reduced the enhancement of theta band power in the ACC.[1][3]
Visualizations
Caption: Signaling pathway of tandospirone in visceral hypersensitivity.
Caption: Experimental workflow for studying tandospirone's effects.
References
- 1. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated water avoidance stress induces visceral hypersensitivity: Role of interleukin-1, interleukin-6, and peripheral corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Visceral analgesia induced by acute and repeated water avoidance stress in rats: sex difference in opioid involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandospirone Hydrochloride in Conditioned Fear Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone (B1205299) hydrochloride, an azapirone derivative, is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor with a binding affinity (Ki) of 27 nM.[1] It exhibits significantly less affinity for other receptors like 5-HT2, α1-adrenergic, α2-adrenergic, and dopamine (B1211576) D1/D2 receptors.[1] Unlike benzodiazepines, tandospirone produces anxiolytic effects without significant sedative or muscle-relaxant side effects.[2] These characteristics make it a valuable tool for investigating the neurobiology of anxiety and the therapeutic potential of 5-HT1A receptor modulation in stress-related disorders. This document provides detailed application notes and protocols for utilizing tandospirone hydrochloride in conditioned fear stress models, a widely used preclinical paradigm for studying anxiety and fear memory.
Mechanism of Action in Fear Conditioning
Tandospirone's primary mechanism of action in conditioned fear stress models is through its activity as a partial agonist at 5-HT1A receptors.[1][2] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in forebrain regions such as the hippocampus and prefrontal cortex.[1][2]
Activation of postsynaptic 5-HT1A receptors by tandospirone is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits neuronal activity in brain regions associated with fear and anxiety.
Furthermore, tandospirone has been shown to indirectly modulate the dopaminergic system.[3] Studies have demonstrated that tandospirone can increase dopamine release in the medial prefrontal cortex (mPFC), a brain region crucial for the regulation of fear extinction.[3] This effect is thought to be mediated by the activation of 5-HT1A receptors, which in turn influences dopaminergic neuron activity. This modulation of both serotonergic and dopaminergic pathways likely contributes to its efficacy in reducing fear responses and facilitating fear extinction.
Data Presentation: Quantitative Effects of Tandospirone
The following tables summarize the quantitative data from various studies on the effects of tandospirone in rodent conditioned fear stress models.
Table 1: Dose-Dependent Effects of Tandospirone on Conditioned Freezing in Rats
| Dose (mg/kg, p.o.) | Route of Administration | Model | Effect on Freezing Behavior | Reference |
| 30-100 | Oral (p.o.) | Contextual Fear Conditioning | Significantly inhibited conditioned freezing in a dose-dependent manner. | [4] |
| 60 | Oral (p.o.) | Contextual Fear Conditioning | Significantly inhibited conditioned freezing. | [5] |
Table 2: Pharmacokinetics and Anxiolytic Effect of Tandospirone in Rats
| Time Post-Administration | Parameter | Observation | Reference |
| 0.5 and 4 hours | Anxiolytic Effect & Brain Concentration | Obvious correlations observed between anxiolytic effect and brain concentration of tandospirone. | [6] |
| 0.5 hours | Anxiolytic Effect & Plasma Concentration | Anxiolytic effect was dependent on the plasma concentration. | [6] |
| 4 hours | Anxiolytic Effect & Plasma Concentration | Anxiolytic effect was not dependent on the plasma concentration. | [6] |
Table 3: Effect of Tandospirone on Dopamine Levels in the Medial Prefrontal Cortex (mPFC) of Rats
| Treatment | Dopamine Release (% of Basal Levels) | Reference |
| Tandospirone (5 mg/kg, i.p.) | ~190% | [3] |
| Fluoxetine (10 mg/kg) + Tandospirone (5 mg/kg) | ~380% | [3] |
Experimental Protocols
Protocol 1: Contextual Fear Conditioning in Rats
This protocol is designed to assess the effect of tandospirone on the acquisition and expression of conditioned fear.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating isolation cubicle
-
Video camera and recording software
-
This compound
-
Vehicle (e.g., saline or distilled water)
-
70% Ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Handle the rats for 5 minutes each day for 3 days prior to the experiment.
-
On the day of habituation, transport the rats to the experimental room and allow them to acclimate for at least 1 hour.
-
Place each rat individually into the conditioning chamber for 5 minutes without any stimuli.
-
Return the rats to their home cages.
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle (e.g., 30-100 mg/kg, p.o.) 60 minutes before placing the rats in the conditioning chamber.
-
Place each rat in the conditioning chamber.
-
After a 2-minute exploration period, deliver a series of unsignaled footshocks (e.g., 3 shocks, 0.5 mA, 2 seconds duration, with a 1-minute inter-shock interval).
-
Leave the rat in the chamber for an additional 1 minute after the final shock.
-
Return the rat to its home cage.
-
-
Contextual Fear Test (Day 3):
-
Administer tandospirone or vehicle at the same dose and time point as on the conditioning day.
-
Place each rat back into the same conditioning chamber for a 5-minute test session without delivering any footshocks.
-
Record the entire session with a video camera.
-
Analyze the video for "freezing" behavior, defined as the complete absence of movement except for respiration. This is typically scored at set intervals (e.g., every 2 seconds) and expressed as a percentage of the total observation time.
-
Protocol 2: Fear Extinction in a Juvenile Stress Rat Model
This protocol assesses the ability of tandospirone to facilitate the extinction of a previously learned fear memory, particularly in a model of early life stress.[3]
Materials:
-
Male Sprague-Dawley rat pups
-
Conditioning and extinction chambers (can be the same or different contexts)
-
This compound (5 mg/kg, i.p.)
-
Vehicle (e.g., saline)
-
Video camera and analysis software
Procedure:
-
Juvenile Stress (Postnatal Day 17):
-
Expose rat pups to aversive footshocks to induce a juvenile stress experience.
-
-
Fear Conditioning (Adulthood):
-
Once the rats reach adulthood, perform a standard fear conditioning protocol as described in Protocol 1.
-
-
Extinction Training (Following Days):
-
Administer tandospirone (5 mg/kg, i.p.) or vehicle before and after each extinction session.
-
Place the rat in the conditioning chamber for a prolonged period (e.g., 20 minutes) without any footshocks.
-
Repeat this extinction training for several consecutive days.
-
Record and analyze freezing behavior during each session to measure the rate of extinction.
-
-
Extinction Retrieval Test:
-
On the day following the final extinction training session, place the rat back in the conditioning chamber for a short test (e.g., 5 minutes) without any drug administration.
-
Measure freezing behavior to assess the retention of the extinction memory.
-
Mandatory Visualizations
Caption: Workflow for Contextual Fear Conditioning Experiment.
Caption: Simplified Signaling Pathway of Tandospirone.
Caption: Tandospirone's Modulation of the Dopaminergic System.
References
- 1. Facilitation of fear extinction by the 5-HT(1A) receptor agonist tandospirone: possible involvement of dopaminergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranquilizer/Anxiolytics: Tandospirone [ouci.dntb.gov.ua]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Tandospirone Hydrochloride Solubility: A Technical Guide for Researchers
Shanghai, China - For researchers and drug development professionals working with tandospirone (B1205299) hydrochloride, achieving optimal solubility in aqueous buffers is a critical step for the success of in vitro and in vivo experiments. This technical support guide provides a comprehensive overview of tandospirone hydrochloride's solubility characteristics, detailed experimental protocols, and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
There is conflicting information regarding the aqueous solubility of this compound. Some sources indicate high solubility in water, up to 100 mM (approximately 42 mg/mL)[1]. However, other suppliers report it as poorly soluble or insoluble in water (< 0.1 mg/mL)[2][3]. This discrepancy may be due to differences in the polymorphic form of the compound or the specific experimental conditions used for solubility testing. In contrast, the citrate (B86180) salt of tandospirone is reported to have a solubility of 25 mg/mL in Phosphate-Buffered Saline (PBS)[4]. Given this variability, it is crucial for researchers to empirically determine the solubility in their specific buffer system.
Q2: How does pH affect the solubility of tandospirone?
The solubility of tandospirone is expected to be pH-dependent. A study on the transport of tandospirone citrate across Caco-2 cell monolayers, a model of the intestinal barrier, showed that transport is influenced by pH, suggesting that the ionization state of the molecule plays a role in its permeability and likely its solubility[5]. As a weakly basic compound, tandospirone's solubility is generally expected to be higher in acidic conditions where it is more likely to be in its protonated, more soluble form.
Q3: What are the recommended solvents for preparing stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is reported to be soluble in DMSO up to 100 mM[1]. Another source indicates a solubility of at least 38.3 mg/mL in DMSO[6]. For experimental purposes, preparing a concentrated stock in DMSO and then diluting it into the desired aqueous buffer is a standard practice.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for tandospirone salts. Researchers should note the different salt forms and solvents, as these significantly impact solubility.
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility |
| This compound | Water | Not Specified | Not Specified | Up to 100 mM (~42 mg/mL)[1] |
| This compound | Water | Not Specified | Not Specified | < 0.1 mg/mL (insoluble)[2][3] |
| This compound | DMSO | Not Specified | Not Specified | Up to 100 mM (~42 mg/mL)[1] |
| Tandospirone | DMSO | Not Specified | Not Specified | ≥38.3 mg/mL[6] |
| Tandospirone | DMSO | Not Specified | Not Specified | 26 mg/mL[3] |
| Tandospirone Citrate | PBS | Not Specified | Not Specified | 25 mg/mL[4] |
| Tandospirone Citrate | Water | Not Specified | Not Specified | 10.4 mg/mL[7] |
| Tandospirone Citrate | DMSO | Not Specified | Not Specified | 100 mg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution (for solubility determination)
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Tandospirone citrate | 112457-95-1 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting variability in Tandospirone hydrochloride behavioral studies
Welcome to the technical support center for researchers utilizing Tandospirone (B1205299) hydrochloride in behavioral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tandospirone hydrochloride?
A1: this compound is a potent and selective partial agonist for the serotonin (B10506) 5-HT1A receptor, with a Ki value of approximately 27 nM.[1][2] It has significantly lower affinity for other receptors such as 5-HT2, alpha-1 and alpha-2 adrenergic, and dopamine (B1211576) D1 and D2 receptors.[1][2][3] Its therapeutic effects, including anxiolytic and antidepressant-like activities, are primarily attributed to its action on 5-HT1A receptors.[1][4]
Q2: We are observing a high degree of variability in our behavioral data. What are the common contributing factors?
A2: Variability in behavioral studies using Tandospirone can arise from several sources. Key factors include:
-
Animal-related factors: Strain, sex, age, and baseline anxiety levels of the rodents can significantly influence outcomes.
-
Environmental factors: Housing conditions (e.g., single vs. group housing), handling procedures, and the novelty of the testing environment can impact stress levels and behavioral responses.
-
Procedural factors: The route and timing of drug administration, dose selection, and the specific parameters of the behavioral assay (e.g., lighting in the elevated plus-maze) are critical.
Q3: What is the recommended dose range for this compound in rodent behavioral studies?
A3: The optimal dose of Tandospirone can vary depending on the specific behavioral assay and the research question. Doses ranging from 0.01 mg/kg to 10 mg/kg have been reported in the literature to elicit behavioral effects in rodents.[5][6] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions, as higher doses may sometimes lead to non-specific effects on locomotor activity.[7]
Q4: How long before behavioral testing should this compound be administered?
A4: The timing of administration is critical and depends on the route of administration and the pharmacokinetic profile of the drug. For intraperitoneal (i.p.) injections in rodents, a pretreatment time of 20-30 minutes is commonly used. The anxiolytic effect of tandospirone has been correlated with its concentration in both plasma and the brain, with effects observed at both 30 minutes and 4 hours post-administration.[8]
Q5: Are there known sex differences in the behavioral response to Tandospirone?
A5: Sex differences are a potential source of variability in many behavioral pharmacology studies. Hormonal fluctuations in female rodents can influence anxiety and stress responses, which may, in turn, affect the outcomes of Tandospirone treatment. It is recommended to either use animals of a single sex or to account for sex as a variable in the experimental design and data analysis.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in the Elevated Plus-Maze (EPM).
| Potential Cause | Troubleshooting Steps |
| High baseline anxiety in control animals | Ensure proper habituation of animals to the testing room for at least 30-60 minutes before the experiment. Minimize loud noises and sudden movements in the testing environment. |
| Low sensitivity to anxiolytic effects | Increase the aversiveness of the open arms by adjusting the illumination level. Stressed animals may show a more robust response to anxiolytics.[1] |
| Habituation to the maze | Avoid repeated testing of the same animal in the EPM, as this can lead to habituation and altered behavioral responses. |
| Strain-specific responses | Be aware that different rodent strains can exhibit varying levels of baseline anxiety and sensitivity to 5-HT1A agonists.[1] Select a strain that is well-characterized for anxiety research. |
Issue 2: Conflicting results in the Open Field Test (OFT).
| Potential Cause | Troubleshooting Steps |
| Confounding effects on locomotor activity | At higher doses, Tandospirone may reduce overall locomotor activity, which can be misinterpreted as an anxiolytic-like effect (less movement). Always analyze locomotor activity (e.g., total distance traveled) alongside anxiety-related parameters (e.g., time in the center).[7] |
| Variability in exploratory behavior | Ensure the open field arena is thoroughly cleaned between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals. |
| Thigmotaxis (wall-hugging) in all groups | The lighting in the center of the arena may be too bright, increasing the natural aversion of rodents to open spaces. Consider reducing the light intensity. |
| Inconsistent starting position | Always place the animal in the same location within the open field at the start of each trial to ensure consistency. |
Issue 3: High variability in the Marble Burying Test.
| Potential Cause | Troubleshooting Steps |
| Inconsistent bedding depth | Ensure the bedding material is of a consistent type and depth in all cages, as this can significantly affect burying behavior.[9] |
| Habituation to marbles | Marbles are novel objects, and repeated exposure can lead to habituation. This test is best suited for acute studies. |
| Strain and sex differences | Different mouse strains exhibit varying levels of marble burying. While some studies suggest the test is independent of sex, it is good practice to be consistent.[9] |
| Distinguishing from general digging behavior | Marble burying can be influenced by a general increase or decrease in motor activity. It is advisable to have a separate measure of locomotor activity to aid in interpretation. |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Anxiolytic Activity
This protocol is designed to assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
-
Animal subjects (mice or rats)
-
Video recording and analysis software
Procedure:
-
Animal Habituation: Acclimate animals to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.) 20-30 minutes before testing.
-
Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.
-
Data Collection: Record the animal's behavior for a 5-minute session using an overhead video camera.
-
Behavioral Parameters: Analyze the recording for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Compare the behavioral parameters between the Tandospirone-treated and vehicle-treated groups. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Open Field Test (OFT) Protocol for Locomotor and Anxiety-Like Behavior
This protocol assesses the effects of this compound on general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena
-
This compound solution
-
Vehicle solution
-
Syringes and needles
-
Animal subjects
-
Video recording and analysis software
Procedure:
-
Animal Habituation: Allow animals to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle 20-30 minutes prior to the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a 10-15 minute session.
-
Behavioral Parameters: Analyze the recording for:
-
Total distance traveled
-
Time spent in the center zone
-
Time spent in the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency
-
-
Data Analysis: Compare the parameters between the treatment groups. A selective increase in the time spent and entries into the center zone, without significant changes in total distance traveled, suggests an anxiolytic-like effect.
Quantitative Data Summary
| Behavioral Test | Animal Model | Tandospirone Dose Range | Primary Outcome Measure | Reference |
| Elevated Plus-Maze | Rats | 0.1 - 1.0 mg/kg | Increased time in open arms | [6] |
| Open Field Test | Mice | 0.01 - 0.3 mg/kg | Increased time in center | [7] |
| Marble Burying | Mice | 1.0 - 10 mg/kg | Reduced number of marbles buried | [6] |
| Repetitive Grooming | Shank3B Mice | 0.01 - 0.06 mg/kg | Reduced grooming time | [7][10] |
Visualizations
References
- 1. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. cpn.or.kr [cpn.or.kr]
- 10. brieflands.com [brieflands.com]
Mitigating Tandospirone hydrochloride degradation in stock solutions
Welcome to the Technical Support Center for Tandospirone (B1205299) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of Tandospirone hydrochloride in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental compounds.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | This compound has limited solubility in neutral aqueous solutions. | Prepare stock solutions in organic solvents such as DMSO or ethanol (B145695) before further dilution in aqueous buffers. For in vivo studies, consider using co-solvents like PEG300 and Tween-80. |
| Loss of potency over time in prepared solutions | Degradation due to improper storage conditions (e.g., exposure to light, non-optimal pH, elevated temperature). | Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, prepare fresh daily and protect from light.[1] |
| Inconsistent experimental results | Use of degraded this compound, leading to lower effective concentrations and the presence of confounding degradation products. | Perform a stability check of your stock solution using HPLC. Follow the provided protocol for preparing and storing stable stock solutions. |
| Color change in solution | Potential degradation of the compound, particularly under photolytic conditions. | Discard the solution and prepare a fresh stock. Ensure all solutions are stored in amber vials or protected from light.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvents and storage conditions for this compound stock solutions?
A1: For long-term storage, this compound can be dissolved in DMSO or water at concentrations up to 100 mM.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[1] Aqueous stock solutions should be prepared fresh. For all solutions, protection from light is crucial to prevent photodegradation.[3]
Q2: How stable is this compound at different pH values?
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. While specific degradation rate constants at various temperatures are not published, general principles of chemical kinetics (Arrhenius equation) indicate an exponential increase in degradation rate with temperature. Therefore, stock solutions should be stored at low temperatures (-20°C or -80°C), and working solutions should be kept on ice and used promptly.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light. Photodegradation can lead to the formation of numerous degradation products.[5] A study identified eighteen distinct photoproducts upon exposure to simulated solar radiation.[5] Therefore, it is imperative to store both solid compound and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Q5: What are the known degradation pathways of this compound?
A5: The primary degradation pathways for this compound include:
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Hydrolysis: Occurs under both acidic and basic conditions, likely targeting the imide and piperazine (B1678402) moieties.[4]
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Oxidation: The molecule is susceptible to oxidative degradation.
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Photodegradation: Exposure to light can lead to complex degradation pathways, resulting in numerous photoproducts.[5]
Q6: Do the degradation products of this compound have biological activity?
A6: This is a critical consideration for interpreting experimental results. One of the major metabolites and a potential degradation product is 1-(2-pyrimidinyl)-piperazine (1-PP). While specific binding affinity data for all degradation products at the 5-HT1A receptor are not available, the parent molecule, Tandospirone, is a partial agonist at this receptor.[6] Structural changes resulting from degradation can alter or abolish this activity. Some of the identified photoproducts have been predicted in silico to be more toxic than the parent compound.[5] Therefore, using degraded solutions can lead to inaccurate results and potential cellular toxicity.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
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Anhydrous DMSO
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Sterile, amber microcentrifuge tubes or vials
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Calibrated balance and appropriate weighing tools
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Vortex mixer
Procedure:
-
Preparation: In a sterile environment, weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need 4.20 mg per 1 mL of DMSO (Molecular Weight: 419.95 g/mol ).
-
Dissolution: Add the weighed powder to a sterile amber vial. Add the appropriate volume of anhydrous DMSO.
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Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a vial of the stock solution in a calibrated oven at a high temperature (e.g., 70°C). At specified time points, withdraw aliquots and dilute with the mobile phase.
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Photolytic Degradation: Expose a vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed alongside. At specified time points, withdraw aliquots and dilute with the mobile phase.
3. HPLC Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Example HPLC Conditions (based on literature for similar compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Quantify the amount of remaining this compound and the formation of degradation products at each time point.
Data Presentation
While specific degradation kinetic data for this compound under hydrolytic and thermal stress is not available in the literature, the following table provides a template for how such data should be presented once generated from forced degradation studies.
Table 1: Stability of this compound under Forced Degradation Conditions (Template)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (if known) |
| 0.1 N HCl | 24 | 60 | Data not available | Hydrolytic products |
| 0.1 N NaOH | 24 | 60 | Data not available | Hydrolytic products |
| 3% H₂O₂ | 24 | Room Temp | Data not available | Oxidative products |
| Heat | 48 | 70 | Data not available | Thermal degradants |
| Photolytic | 24 | Room Temp | Significant | 18 known photoproducts[5] |
Visualizations
Caption: Workflow for preparing and storing stable this compound stock solutions.
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
References
- 1. Photolytic and photocatalytic degradation of tandospirone: Determination of kinetics, identification of transformation products and in silico estimation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Addressing low bioavailability of Tandospirone hydrochloride in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioavailability of tandospirone (B1205299) hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of tandospirone hydrochloride so low in my animal experiments?
A1: The low oral bioavailability of this compound is primarily due to extensive first-pass metabolism, not poor absorption. Tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability.[1][2] However, after oral administration, it is rapidly and extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process significantly reduces the amount of unchanged drug that reaches systemic circulation. In rats, the absolute oral bioavailability has been reported to be as low as 0.24%.[1][2][3]
Q2: What is the major metabolite of tandospirone and is it active?
A2: The major and pharmacologically active metabolite of tandospirone is 1-(2-pyrimidyl)-piperazine (1-PP).[1] Following oral administration in rats, the plasma concentration of 1-PP can be significantly higher than that of the parent drug. For instance, the area under the curve (AUC) for 1-PP was found to be approximately 16.38 times higher than that of tandospirone.[1][2][3] When studying the pharmacological effects of tandospirone, it is crucial to also measure the concentration of 1-PP.
Q3: How can I increase the bioavailability of tandospirone in my animal studies?
A3: Several strategies can be employed to enhance the systemic exposure of tandospirone:
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Co-administration with a CYP3A4 Inhibitor: Since tandospirone is primarily metabolized by CYP3A4, co-administering a known inhibitor of this enzyme can increase its plasma concentration.[4] For example, fluvoxamine (B1237835) has been shown to increase tandospirone levels in rats.[4]
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Alternative Routes of Administration: To bypass first-pass metabolism, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. The IV route will provide 100% bioavailability by definition.
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Novel Formulation Strategies: Advanced formulation approaches can be explored. A patented pharmaceutical composition suggests using a skeleton material to prolong gastric retention, potentially increasing absorption and bioavailability.[5] While nanoformulations are a common strategy for bioavailability enhancement, their utility for a highly soluble drug like tandospirone may be more related to altering lymphatic uptake to bypass the liver rather than improving dissolution.[6][7]
Q4: What are the expected pharmacokinetic parameters of tandospirone in rats?
A4: Pharmacokinetic parameters can vary based on the dose and route of administration. The following table summarizes key parameters from a study in rats.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tandospirone and its Metabolite (1-PP) in Rats Following a 20 mg/kg Dose [1]
| Parameter | Tandospirone (Intragastric) | Tandospirone (Intravenous) | 1-PP (from Intragastric Tandospirone) |
| Tmax (h) | 0.161 ± 0.09 | - | 2.25 ± 1.47 |
| Cmax (ng/mL) | 83.23 ± 35.36 | 144,850 ± 86,523 | 357.2 ± 135.5 |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 | 1879 ± 616.2 |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 | 3.497 ± 3.64 |
| Absolute Bioavailability (%) | 0.24 | - | - |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Undetectable or very low plasma levels of tandospirone after oral administration. | Extensive first-pass metabolism. | 1. Confirm the dose is appropriate. Higher doses may be needed for oral administration to achieve therapeutic concentrations.[8]2. Measure the active metabolite 1-PP, which should be present at higher concentrations.[1]3. Consider an alternative route of administration (e.g., IP or IV) to bypass the first-pass effect.4. Co-administer with a CYP3A4 inhibitor like fluvoxamine, but be mindful of potential drug-drug interactions.[4] |
| High variability in plasma concentrations between animals. | Genetic variability in metabolic enzymes (CYP3A4).[9] | 1. Increase the number of animals per group to improve statistical power.2. Ensure consistent feeding status (fasted or fed) as food can affect drug absorption and metabolism.3. Consider using a more genetically homogenous animal strain. |
| Unexpected pharmacological effects or lack thereof. | The observed effects may be due to the active metabolite 1-PP rather than the parent drug. | 1. Correlate pharmacological outcomes with plasma concentrations of both tandospirone and 1-PP.[10]2. Administer 1-PP directly as a control to understand its specific contribution to the overall effect. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation of Dosing Solution:
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This compound is soluble in water.
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Prepare a solution of this compound in saline (0.9% NaCl) at the desired concentration (e.g., 20 mg/kg).[1]
-
Ensure the solution is clear and free of particulates.
-
-
Animal Handling and Dosing:
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Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
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Weigh each rat accurately to determine the correct volume of the dosing solution.
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Administer the solution via oral gavage using a suitable gauge gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein or another appropriate method.[1]
-
Collect blood into heparinized tubes.
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Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.[1]
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Plasma Sample Analysis by HPLC-MS/MS
-
Sample Preparation:
-
Precipitate plasma proteins by adding acetonitrile (B52724) in a 4:1 ratio to the plasma sample.[1]
-
Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).[1]
-
Transfer the supernatant to a clean vial for injection into the HPLC-MS/MS system.[1]
-
-
Chromatographic Conditions (Example): [1]
-
Column: C18 column (e.g., CAPCELL PAK C18, 5 µm, 2.0 mm I.D. × 50 mm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.2% formic acid).
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for tandospirone, 1-PP, and an internal standard.
-
Visualizations
References
- 1. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]
- 4. Pharmacokinetic interaction between tandospirone and fluvoxamine in the rat contextual conditioned fear stress model and its functional consequence: Involvement of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021129340A1 - Tandospirone pharmaceutical composition, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Tandospirone Hydrochloride Brain Concentration Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tandospirone (B1205299) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the measurement of Tandospirone brain concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring Tandospirone brain concentration?
A1: The primary challenges include:
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Low Bioavailability and Brain Penetration: Tandospirone has a very low oral bioavailability (around 0.24% in rats), leading to low concentrations in the brain.[1]
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Extensive Metabolism: Tandospirone is rapidly and extensively metabolized, primarily by CYP3A4, to its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).[1][2] This necessitates analytical methods that can differentiate between the parent drug and its metabolite.
-
Matrix Effects: The complex brain tissue matrix can interfere with the ionization of Tandospirone and its internal standard during LC-MS/MS analysis, a phenomenon known as ion suppression, which can lead to inaccurate quantification.
-
Low Recovery: Recovering low concentrations of Tandospirone from brain tissue during homogenization and extraction can be challenging and variable.
Q2: Which analytical technique is most suitable for quantifying Tandospirone in brain samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity, selectivity, and specificity.[3] This method allows for the accurate measurement of the low concentrations of Tandospirone and its metabolite, 1-PP, expected in brain tissue and can distinguish them from endogenous matrix components.
Q3: What is a suitable internal standard for Tandospirone LC-MS/MS analysis?
A3: A stable isotope-labeled version of Tandospirone, such as Tandospirone-d8, is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used, but this requires more rigorous validation to account for potential differences in matrix effects.
Q4: How can I minimize ion suppression in my LC-MS/MS analysis?
A4: To mitigate ion suppression, consider the following:
-
Effective Sample Preparation: Use a robust extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure that Tandospirone and its metabolite elute in a region free from co-eluting matrix components.
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Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
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Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ion suppression, thus providing more accurate quantification.
Q5: What is the expected brain-to-plasma ratio for Tandospirone?
A5: Studies have shown that plasma concentrations of Tandospirone are significantly correlated with brain concentrations.[4] While a specific ratio can vary depending on the animal model and experimental conditions, this correlation suggests that plasma levels can be a useful indicator of brain exposure.
Troubleshooting Guides
Guide 1: Low or No Signal for Tandospirone in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Low Analyte Concentration in Sample | - Increase the amount of brain tissue used for homogenization. - Concentrate the sample extract before injection. - Ensure the administered dose of Tandospirone is appropriate for the animal model. |
| Inefficient Extraction from Brain Tissue | - Optimize the homogenization buffer and extraction solvent. - Increase the homogenization time or intensity. - Evaluate a different extraction technique (e.g., liquid-liquid extraction vs. solid-phase extraction). |
| Ion Suppression | - See FAQ Q4 for mitigation strategies. - Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. |
| Instrument Sensitivity Issues | - Clean the ion source of the mass spectrometer. - Check the tuning and calibration of the mass spectrometer. - Ensure the correct MRM transitions and collision energies are being used. |
| Degradation of Tandospirone | - Keep samples on ice or at 4°C during processing. - Minimize the time between sample collection and analysis. - Store brain tissue and extracts at -80°C. |
Guide 2: High Variability in Measured Brain Concentrations
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | - Use a standardized homogenization protocol for all samples. - Ensure the brain tissue is completely homogenized. - Use a consistent tissue weight to homogenization buffer volume ratio. |
| Variable Extraction Recovery | - Use a validated extraction protocol with a suitable internal standard to correct for recovery differences. - Ensure complete evaporation and reconstitution of the sample extract. |
| Inconsistent In Vivo Microdialysis Recovery | - Calibrate the microdialysis probe in vitro and in vivo to determine the relative recovery. - Maintain a constant perfusion flow rate. - Allow for a sufficient equilibration period after probe implantation. |
| Biological Variability | - Increase the number of animals per group to improve statistical power. - Ensure consistent dosing and sampling times. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Tandospirone and its Metabolite 1-PP in Rat Plasma
| Parameter | Tandospirone (i.g. 20 mg/kg) | Tandospirone (i.v. 20 mg/kg) | 1-PP (after i.g. Tandospirone) |
| Tmax (h) | 0.161 ± 0.09 | - | - |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 | - |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 | ~1880 |
| Absolute Bioavailability (%) | 0.24 | - | - |
| Data synthesized from multiple sources for illustrative purposes.[1] |
Table 2: Illustrative Tandospirone and 1-PP Concentrations in Mouse Cortex (30 minutes post-administration)
| Dose (mg/kg) | Tandospirone (ng/g) | 1-PP (ng/g) |
| 1 | ~20 | ~10 |
| 5 | ~100 | ~50 |
| 10 | ~200 | ~100 |
| 20 | ~400 | ~200 |
| Data estimated based on proportional increases reported in the literature for illustrative purposes.[2] |
Experimental Protocols
Protocol 1: Brain Tissue Homogenization and Extraction for LC-MS/MS Analysis
-
Tissue Collection: Euthanize the animal at the designated time point and immediately dissect the brain. Quickly rinse with ice-cold saline to remove any blood.
-
Homogenization:
-
Weigh the brain tissue (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., 4 volumes of acetonitrile) containing the internal standard.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: In Vivo Microdialysis for Unbound Tandospirone Measurement
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Administer Tandospirone and continue collecting dialysate samples.
-
-
Recovery Calculation (Retrodialysis by Calibrator):
-
After the main experiment, perfuse the probe with a known concentration of a calibrator substance to determine the in vivo recovery of the probe.
-
Alternatively, include a known concentration of the calibrator in the perfusate throughout the experiment.
-
-
Analysis: Analyze the dialysate samples directly by LC-MS/MS.
Visualizations
References
- 1. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce side effects in animal studies with Tandospirone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing side effects during animal studies with Tandospirone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the administration of Tandospirone in animal models.
Issue 1: Sedation and Decreased Locomotor Activity
Problem: Animals exhibit significant sedation, lethargy, or a reduction in movement after Tandospirone administration, which may interfere with behavioral assessments.
Possible Causes:
-
The dose of Tandospirone is too high.
-
Rapid absorption and high peak plasma concentration.
-
Interaction with other administered substances.
Troubleshooting Steps:
-
Dose Adjustment:
-
Reduce the Dose: Lower the dose of Tandospirone. Studies in rodents have used a wide range of doses (e.g., 0.01 - 10 mg/kg, i.p.). Start with a lower dose and titrate upwards to the desired therapeutic effect while monitoring for sedation.
-
Dose-Response Pilot Study: Conduct a pilot study with a small group of animals to determine the optimal dose that achieves the desired pharmacological effect with minimal sedation.
-
-
Administration Route and Formulation:
-
Oral Gavage (p.o.) vs. Intraperitoneal (i.p.) Injection: While i.p. administration leads to rapid absorption, oral gavage may result in a slower absorption rate and lower peak plasma concentration, potentially reducing sedative effects.[1][2][3][4] Consider switching from i.p. to p.o. administration.
-
Vehicle Selection: Ensure the vehicle used to dissolve or suspend Tandospirone is inert and does not contribute to sedation.
-
-
Acclimatization and Habituation:
-
Habituation to Dosing Procedure: Repeated handling and administration procedures can cause stress, which might interact with the drug's effects. Acclimate the animals to the handling and dosing procedures for several days before the experiment begins.
-
Chronic Dosing: Some studies suggest that tolerance to the sedative effects of 5-HT1A agonists may develop with chronic administration. A gradual increase in the dose over several days might be better tolerated than a single high dose.
-
-
Timing of Behavioral Testing:
-
Pharmacokinetic Profile: Consider the pharmacokinetic profile of Tandospirone. Behavioral testing should be timed to coincide with the expected therapeutic window and avoid the peak plasma concentration when sedative effects are likely to be maximal.
-
Issue 2: Gastrointestinal Disturbances
Problem: Animals show signs of gastrointestinal distress, such as diarrhea, changes in stool consistency, or reduced food intake.
Possible Causes:
-
Serotonergic effects on the gastrointestinal tract.
-
Irritation from the drug formulation or administration route.
Troubleshooting Steps:
-
Dietary Adjustments:
-
Palatable Diet: Ensure the standard diet is palatable. Soaking the chow to make it softer can encourage eating if there is oral discomfort.
-
Monitor Food and Water Intake: Closely monitor food and water consumption and body weight. If a significant decrease is observed, consider supportive care in consultation with a veterinarian.
-
-
Administration Route:
-
Oral Gavage: If using oral gavage, ensure the gavage needle is the correct size for the animal to prevent injury to the esophagus and stomach.[5]
-
Intraperitoneal Injection: If using i.p. injection, ensure the injection is administered in the lower abdominal quadrant to avoid puncturing the intestines or other organs.
-
-
Formulation:
-
pH and Osmolality: Check the pH and osmolality of the drug formulation. A solution that is not isosmotic or has an extreme pH can cause gastrointestinal irritation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Tandospirone observed in animal studies?
A1: The most frequently reported side effects in animal models include sedation, decreased locomotor activity, and gastrointestinal disturbances.[6] At higher doses, a reduction in motor activity is more pronounced.
Q2: What is the recommended starting dose for Tandospirone in rats and mice?
A2: The optimal dose will depend on the specific research question and animal model. However, based on published studies, a starting dose in the range of 0.1 to 1 mg/kg for intraperitoneal (i.p.) administration in both mice and rats is a reasonable starting point for many behavioral paradigms.[7] A dose-response study is highly recommended to determine the most appropriate dose for your specific experiment.
Q3: How can I minimize stress during drug administration?
A3: To minimize stress, handle the animals gently and habituate them to the administration procedure for several days before the study begins. For injections, use an appropriate needle size (e.g., 25-27G for subcutaneous or intraperitoneal injections in mice). For oral gavage, use a flexible gavage tube of the correct size and ensure personnel are well-trained in the technique to avoid injury.
Q4: Are there any known drug interactions I should be aware of when using Tandospirone?
A4: Yes, Tandospirone is metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with drugs that inhibit CYP3A4 (e.g., ketoconazole, fluvoxamine) can increase the plasma concentration of Tandospirone, potentially leading to increased side effects. Conversely, CYP3A4 inducers may decrease its efficacy. It is crucial to review all co-administered substances for potential interactions.
Q5: Is there a difference in the side effect profile between acute and chronic administration of Tandospirone?
A5: While acute high doses are more likely to cause sedation, some studies suggest that tolerance to certain side effects may develop with chronic administration. Chronic treatment protocols may allow for the use of therapeutically effective doses with a reduced side effect burden over time.
Data Presentation
Table 1: Reported Doses of Tandospirone in Rodent Studies and Observed Effects
| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effects/Side Effects |
| Mice | Intraperitoneal (i.p.) | 0.01 - 0.06 | Attenuation of spatial acquisition deficit and reduction in self-grooming behavior.[7] |
| Mice | Intraperitoneal (i.p.) | 1 | No significant effect on food consumption. |
| Rats | Intraperitoneal (i.p.) | 0.1 - 8 | Amelioration of anesthetic-induced respiratory depression.[8] |
| Rats | Oral (p.o.) | 10 | Chronic treatment reversed stress-induced behavioral changes. |
| Rats | Subcutaneous (s.c.) | 1 | Alleviated haloperidol-induced catalepsy. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Dissolve or suspend the required dose of Tandospirone in a suitable vehicle (e.g., sterile water, 0.9% saline, or a 0.5% methylcellulose (B11928114) solution).
-
The final volume for oral gavage in mice should typically not exceed 10 ml/kg.
-
Use a flexible, ball-tipped gavage needle of an appropriate size for the mouse (e.g., 20-22 gauge, 1.5 inches long).
-
-
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Moisten the tip of the gavage needle with the vehicle.
-
Carefully insert the needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
If any resistance is met, or if the animal struggles excessively, withdraw the needle and start again. Do not force the needle.
-
Once the needle is in the esophagus (the tip should be palpable to the side of the trachea), slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: Signaling pathway of Tandospirone as a 5-HT1A receptor partial agonist.
Caption: Troubleshooting workflow for managing side effects in animal studies.
References
- 1. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difference between intraperitoneal and oral gavage application in the micronucleus test. The 3rd collaborative study by CSGMT/JEMS.MMS. Collaborative Study Group for the Micronucleus Test/Mammalian Mutagenesis Study Group of the Environmental Mutagen Society of Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intoxication by Intraperitoneal Injection or Oral Gavage Equally Potentiates Postburn Organ Damage and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic and sedative effects of 5-HT1A ligands, 8-OH-DPAT and MDL 73005EF, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational value of preclinical Tandospirone hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Tandospirone (B1205299) hydrochloride. Our goal is to enhance the translational value of these studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tandospirone hydrochloride?
A1: this compound is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Its therapeutic effects, primarily anxiolytic and antidepressant actions, are attributed to its modulation of the serotonergic system. Tandospirone binds to 5-HT1A receptors on both presynaptic and postsynaptic neurons.[4] Presynaptically, it reduces the firing rate of serotonergic neurons in the raphe nuclei, leading to a decrease in serotonin release. Postsynaptically, it mimics the effects of serotonin in brain regions such as the hippocampus and cortex, which are involved in mood and anxiety regulation.[4]
Q2: What is the major metabolite of Tandospirone and does it have pharmacological activity?
A2: The major active metabolite of Tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP).[2][3] 1-PP is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor.[1][2] The α2-adrenergic antagonist activity of 1-PP may contribute to the overall pharmacological profile of Tandospirone, potentially influencing noradrenergic neurotransmission.[3]
Q3: What is the oral bioavailability of Tandospirone in preclinical rodent models and why is it low?
A3: The oral bioavailability of Tandospirone in rats is very low, reported to be approximately 0.24%.[5] This low bioavailability is primarily due to extensive first-pass metabolism in the liver, where it is rapidly converted to its major metabolite, 1-PP.[5]
Troubleshooting Guides
In Vivo Studies: Pharmacokinetics
Q4: We are observing high variability in plasma concentrations of Tandospirone after oral gavage in rats. What could be the cause and how can we improve consistency?
A4: High variability in plasma concentrations following oral administration of Tandospirone is a common issue, primarily due to its low aqueous solubility and rapid metabolism. Here are some troubleshooting steps:
-
Formulation Optimization: this compound has low solubility in water. Consider using a formulation that enhances its solubility and absorption. A solution in a mixture of polyethylene (B3416737) glycol (PEG) 400 and Labrasol (1:1 v/v) has been used successfully in rats.[6] Always ensure the formulation is homogeneous and stable for the duration of the experiment.
-
Dosing Procedure: Ensure a consistent oral gavage technique to minimize variability in the volume administered and the stress induced in the animals. Improper gavage can lead to aspiration or esophageal damage, affecting absorption.
-
Fasting Status: Standardize the fasting period for animals before dosing. The presence of food in the stomach can significantly alter the rate and extent of drug absorption. A typical fasting period is overnight (12-16 hours) with free access to water.
-
Blood Sampling: Use a consistent and rapid blood sampling technique to minimize stress, which can affect physiological parameters and drug distribution.
Quantitative Data: Pharmacokinetic Parameters of Tandospirone in Rats (20 mg/kg)
| Parameter | Intragastric (i.g.) Administration | Intravenous (i.v.) Administration |
| Tmax (h) | 0.161 ± 0.09 | - |
| Cmax (ng/mL) | Not Reported | - |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 40 | 48,400 ± 19,110 |
| Absolute Bioavailability (%) | 0.24 | - |
Data from a study in rats.[5]
Experimental Protocol: Tandospirone Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight before the experiment with free access to water.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or a solubilizing formulation like PEG400/Labrasol).
-
Dosing:
-
Oral (i.g.): Administer the Tandospirone formulation via oral gavage at the desired dose (e.g., 20 mg/kg).
-
Intravenous (i.v.): Administer a sterile solution of Tandospirone via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., from the jugular vein or tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of Tandospirone and its metabolite 1-PP using a validated LC-MS/MS method.[7]
In Vivo Studies: Behavioral Assays
Q5: Our results from the elevated plus-maze (EPM) test with Tandospirone are not consistent. What are the potential confounding factors?
A5: The elevated plus-maze is sensitive to various environmental and procedural factors. Inconsistency in results can arise from:
-
Lighting Conditions: The level of illumination in the open arms can significantly impact anxiety levels. Maintain consistent and moderate lighting (e.g., 25-30 lux) across all test sessions.[8]
-
Handling and Acclimation: Insufficient handling and acclimation of the animals to the testing room can increase baseline anxiety and mask the anxiolytic effects of Tandospirone. Handle the animals for several days before the test and allow them to acclimate to the testing room for at least 30-60 minutes before the trial.[4][9]
-
Experimenter Presence: The presence and movement of the experimenter can be a source of stress. The experimenter should remain out of the animal's sight during the test.
-
Time of Day: Circadian rhythms can influence anxiety levels. Conduct all tests at the same time of day to minimize this variability.
-
One-Trial Tolerance: Repeated exposure to the EPM can lead to a phenomenon called "one-trial tolerance," where the anxiolytic effects of drugs like benzodiazepines are reduced upon re-exposure. While less characterized for Tandospirone, it is a critical consideration. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may be required.[8]
Experimental Protocol: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male rats or mice.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[9]
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the following parameters using automated tracking software or by a trained observer blind to the treatment groups:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Q6: We are not observing a clear antidepressant-like effect of Tandospirone in the forced swim test (FST). What could be the reasons?
A6: The forced swim test is a widely used model for screening antidepressants, but its results can be influenced by several factors:
-
Strain and Species Differences: The behavioral response in the FST can vary significantly between different strains and species of rodents.[10] It is crucial to use a strain known to be sensitive to antidepressant drugs.
-
Water Temperature: The water temperature should be strictly controlled (typically 23-25°C).[11] Colder water can increase activity, while warmer water can have a sedative effect.
-
Pre-test Session: The standard Porsolt FST protocol includes a 15-minute pre-test session 24 hours before the 5-minute test session. This pre-exposure is crucial for inducing the state of immobility.
-
Scoring: The definition of immobility should be clear and consistently applied. Immobility is typically defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Drug's Mechanism of Action: The FST is more sensitive to certain classes of antidepressants (e.g., SSRIs) than others. As a 5-HT1A partial agonist, Tandospirone's effect might be more subtle or require a different dosing regimen (e.g., chronic administration) to be evident in this model.
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Animals: Male mice or rats.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., i.p.) 30-60 minutes before the test session.
-
Procedure:
-
Day 1 (Pre-test): Place each animal individually in the cylinder for 15 minutes.
-
Day 2 (Test): 24 hours later, place the animals back in the cylinder for a 5-minute session.
-
Record the entire 5-minute test session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test session.
-
Interpretation: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
In Vitro Studies
Q7: We are setting up a 5-HT1A receptor binding assay. What are the key considerations for a successful experiment?
A7: A successful receptor binding assay requires careful optimization of several parameters:
-
Radioligand Selection: Use a high-affinity and selective radioligand for the 5-HT1A receptor, such as [3H]8-OH-DPAT.
-
Membrane Preparation: Prepare high-quality cell membranes from a source rich in 5-HT1A receptors, such as the rat hippocampus or a stable cell line expressing the human 5-HT1A receptor.[12]
-
Assay Conditions: Optimize incubation time, temperature, and buffer composition to achieve equilibrium binding.
-
Non-specific Binding: Determine non-specific binding using a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin or WAY-100635) to ensure that the measured specific binding is accurate.
-
Data Analysis: Use appropriate software to analyze the saturation and competition binding data to determine the dissociation constant (Kd) and the number of binding sites (Bmax) for the radioligand, and the inhibitory constant (Ki) for the test compound (Tandospirone).
Quantitative Data: Tandospirone Binding Affinity
| Receptor | Ki (nM) |
| 5-HT1A | 27 ± 5 |
| 5-HT2 | >10,000 |
| 5-HT1C | >10,000 |
| α1-adrenergic | 1,300 |
| α2-adrenergic | 4,100 |
| Dopamine D1 | >10,000 |
| Dopamine D2 | >10,000 |
Data from radioligand binding studies in rat brain homogenates.[12]
Experimental Protocol: 5-HT1A Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize rat hippocampus in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]8-OH-DPAT.
-
For each concentration, prepare tubes for total binding and non-specific binding (in the presence of 10 µM serotonin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Competition Binding Assay (to determine the Ki of Tandospirone):
-
Incubate a fixed amount of membrane protein with a fixed concentration of [3H]8-OH-DPAT (at or near its Kd) and increasing concentrations of unlabeled Tandospirone.
-
Follow the same incubation, filtration, and counting steps as in the saturation assay.
-
-
Data Analysis:
-
Analyze the saturation binding data using non-linear regression to determine Kd and Bmax.
-
Analyze the competition binding data to determine the IC50 of Tandospirone and then calculate the Ki using the Cheng-Prusoff equation.
-
Q8: We are performing a Caco-2 permeability assay to assess the intestinal absorption of Tandospirone. What are the critical quality control steps?
A8: The Caco-2 permeability assay is a valuable tool for predicting in vivo oral absorption. To ensure the reliability of the data, the following quality control steps are essential:
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial. This is assessed by measuring the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the laboratory's established range. Additionally, the permeability of a low-permeability marker, such as Lucifer yellow, should be measured to confirm the tightness of the cell junctions.
-
Cell Differentiation: Caco-2 cells need to be cultured for a sufficient period (typically 21 days) to differentiate and form a polarized monolayer that expresses relevant transporters.[13]
-
Use of Controls: Include high- and low-permeability control compounds in each assay to ensure the system is performing as expected.
-
Efflux Ratio: To determine if Tandospirone is a substrate for efflux transporters (like P-glycoprotein), measure its permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days to allow for differentiation.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the Tandospirone solution to the donor chamber (apical or basolateral).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Replace the volume of the collected sample with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of Tandospirone in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Mandatory Visualizations
Caption: Signaling pathway of Tandospirone at presynaptic and postsynaptic 5-HT1A receptors.
Caption: General experimental workflow for preclinical in vivo studies with Tandospirone.
Caption: Logical relationship for troubleshooting inconsistent preclinical data with Tandospirone.
References
- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. The central action of 1-(2-pyrimidinyl)-piperazine, an ipsapirone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tandospirone in human plasma by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Tandospirone and Buspirone in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tandospirone (B1205299) hydrochloride and buspirone (B1668070), two prominent azapirone anxiolytics, based on their performance in animal models of anxiety. The following sections detail their mechanisms of action, receptor binding affinities, pharmacokinetic properties, and efficacy in established preclinical behavioral paradigms, supported by experimental data.
Introduction and Mechanism of Action
Tandospirone and buspirone are anxiolytic agents belonging to the azapirone class. They are chemically and pharmacologically distinct from benzodiazepines. Their primary mechanism of action is mediated through partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Unlike benzodiazepines, they lack sedative, anticonvulsant, and muscle-relaxant properties. Both drugs are extensively metabolized, with a common active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).
The 5-HT1A receptor is a G-protein-coupled receptor that, upon activation by an agonist like tandospirone or buspirone, initiates an inhibitory signaling cascade. This involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting potassium efflux leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire. This inhibitory effect, particularly on presynaptic autoreceptors in the raphe nuclei and on postsynaptic receptors in regions like the hippocampus and cortex, is believed to underlie their anxiolytic effects.[3]
Pharmacodynamics: Receptor Binding Profiles
Both tandospirone and buspirone exhibit high affinity for the 5-HT1A receptor. However, their binding profiles across other neurotransmitter receptors show some differences. Tandospirone appears more selective for the 5-HT1A receptor, whereas buspirone also binds with notable affinity to dopamine (B1211576) D3 and D4 receptors.[1][4]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Tandospirone | Buspirone |
|---|---|---|
| 5-HT1A | 27 ± 5 [1] | 4 - 78 [4][5] |
| 5-HT1C | >10,000[1] | - |
| 5-HT2 | 1300 ± 200[1] | Weak affinity[6] |
| Dopamine D2 | 41,000 ± 19,000[1] | 484[4] |
| Dopamine D3 | - | 98[4][5] |
| Dopamine D4 | - | 29.2[4][5] |
| Alpha-1 Adrenergic | 3400 ± 400[1] | Partial agonist activity[6] |
| Alpha-2 Adrenergic | 26,000 ± 6,000[1] | - |
Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats reveal that both drugs are rapidly absorbed and eliminated, and both have low oral bioavailability due to extensive first-pass metabolism.[6][7] A key finding is that concentrations of the active metabolite, 1-PP, are substantially higher than the parent drug after oral administration for both compounds.[7]
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Tandospirone | Buspirone |
|---|---|---|
| Time to Peak (Tmax) | 0.161 ± 0.09 h[7] | ~0.6 - 1.5 h[6] |
| Elimination Half-life (t1/2) | 1.38 ± 0.46 h[7] | ~2 - 3 h[6] |
| Absolute Bioavailability | 0.24% [7] | ~4-5% [6] |
| Key Metabolite | 1-PP (AUC is ~16x higher than parent drug)[7] | 1-PP (Concentrations are higher than parent drug in brain and plasma) |
Buspirone data is generalized from multiple sources, including human data, as direct rat pharmacokinetic tables were less available in the search results.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of tandospirone and buspirone has been evaluated in several standard animal models. The following sections describe the protocols for key tests and summarize the comparative findings.
Vogel Conflict Test
Experimental Protocol: This test induces anxiety by punishing a motivated behavior. Thirsty rats are trained to drink from a spout. During the test session, after a set number of licks, the rat receives a mild electric shock through the spout. Anxiolytic drugs reduce the suppressive effect of the punishment, leading to an increase in the number of licks taken during the punished session.
Comparative Data: Buspirone has demonstrated clear anxiolytic effects in this model, though typically at higher doses. Data for tandospirone is less consistent.
Table 3: Efficacy in the Vogel Conflict Test (Rats)
| Drug | Dose (p.o.) | Effect on Punished Licking |
|---|---|---|
| Buspirone | 10 - 30 mg/kg | Significant Increase (Anxiolytic Effect)[4][8][9] |
| Tandospirone | 3 - 30 mg/kg | No Significant Change[10] |
| Diazepam (Control) | 3 - 10 mg/kg | Significant Increase (Anxiolytic Effect)[10] |
Elevated Plus Maze (EPM)
Experimental Protocol: The EPM is a widely used test based on the rodent's natural aversion to open, elevated spaces. The apparatus consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Comparative Data: The EPM has yielded inconsistent results for buspirone, with effects appearing to be highly dependent on the dose and animal strain used. Some studies report anxiolytic effects at very low doses, while others report no effect or even anxiogenic-like profiles.[5][8][9] Tandospirone has shown anxiolytic effects in a stress-induced anxiety model in rats.
Table 4: Efficacy in the Elevated Plus Maze (Rats/Mice)
| Drug | Dose | Species | Effect on Open Arm Exploration |
|---|---|---|---|
| Buspirone | 0.03 - 0.3 mg/kg (p.o.) | Rat (Long-Evans) | Increase (Anxiolytic)[8][9] |
| 0.5 - 20 mg/kg | Rat | No Anxiolytic Activity[5] | |
| 0.3 - 4.0 mg/kg (s.c.) | Rat | Decrease (Anxiogenic-like) |
| Tandospirone | (Unspecified) | Rat (Stress Model) | Increase (Anxiolytic) |
Light-Dark Box Test
Experimental Protocol: This test is also based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment connected by an opening. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[8]
Comparative Data: Both buspirone and tandospirone have demonstrated anxiolytic-like effects in this paradigm in mice.
Table 5: Efficacy in the Light-Dark Box Test (Mice)
| Drug | Dose (i.p.) | Effect on Time in Light Compartment |
|---|---|---|
| Buspirone | 3.16 - 17.8 mg/kg | Significant Increase (Anxiolytic) |
| Tandospirone | 0.1 - 1 mg/kg | Significant Increase (Anxiolytic)[10] |
Summary and Conclusion
Tandospirone and buspirone share a primary mechanism as 5-HT1A receptor partial agonists, but exhibit key differences in their preclinical profiles.
-
Pharmacodynamics: Tandospirone demonstrates a more selective binding profile for the 5-HT1A receptor, whereas buspirone has additional, significant affinities for dopamine D3 and D4 receptors, which may contribute to a broader pharmacological profile.[1][4]
-
Pharmacokinetics: Both drugs have very low oral bioavailability in rats, with tandospirone's being exceptionally low (0.24%).[7] This highlights the significant role of active metabolites, such as 1-PP, in their overall effect.
-
Behavioral Efficacy: In animal models, both drugs show evidence of anxiolytic activity, but their effectiveness varies by test paradigm and dosage. Buspirone's efficacy is notably inconsistent in the Elevated Plus Maze, a benchmark test for anxiolytics. Both compounds show clearer anxiolytic-like effects in the light-dark box test in mice and in conflict-based or stress-induced anxiety models.[8][9][10]
References
- 1. The 5-HT1A agonist tandospirone disrupts retention but not acquisition of active avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. conductscience.com [conductscience.com]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Tandospirone Hydrochloride and SSRIs in Neurogenesis: A Guide for Researchers
This guide provides a detailed comparison of the neurogenic effects of Tandospirone (B1205299) hydrochloride, a 5-HT1A receptor partial agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. The focus is on their respective mechanisms of action, supporting experimental data, and the signaling pathways involved in adult hippocampal neurogenesis. This information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuropsychiatric disorders.
Introduction: Mechanisms of Action
Tandospirone Hydrochloride is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1] Its primary pharmacological effect is as a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor, with a Ki value of approximately 27 nM.[2][3] Unlike many other psychoactive drugs, Tandospirone has a significantly lower affinity for other receptors such as 5-HT2, dopamine (B1211576) D1/D2, and adrenergic receptors, making it a highly selective compound.[1][3]
Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine (B1211875) and sertraline (B1200038), are a cornerstone in the treatment of depression and anxiety disorders.[4][[“]] Their principal mechanism involves blocking the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[6] This enhanced serotonergic transmission subsequently activates various postsynaptic serotonin receptors, including the 5-HT1A and 5-HT4 receptors, which are abundantly expressed in the hippocampus and are critically involved in the neurogenic effects of SSRIs.[4][[“]][7]
Signaling Pathways in Neurogenesis
Both Tandospirone and SSRIs are understood to promote hippocampal neurogenesis primarily through the modulation of serotonergic signaling, albeit via different initial actions.
Tandospirone's Signaling Pathway: As a direct 5-HT1A receptor partial agonist, Tandospirone activates this G-protein coupled receptor.[2] This activation leads to the inhibition of adenylyl cyclase, which in turn reduces cyclic adenosine (B11128) monophosphate (cAMP) levels and protein kinase A (PKA) activity.[8][9] Additionally, Tandospirone has been shown to stimulate the mitogen-activated protein (MAP) kinase signaling cascade, specifically the phosphorylation of p42/p44 extracellular signal-regulated kinase (ERK), a pathway known to be involved in cell proliferation and differentiation.[10]
SSRIs' Signaling Pathway: SSRIs indirectly stimulate 5-HT receptors by increasing synaptic serotonin levels.[6] The activation of postsynaptic 5-HT1A receptors by this elevated serotonin is a key step.[6] This triggers several downstream pathways implicated in neurogenesis. One major pathway involves the release of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which then binds to its receptor TrkB, promoting neuronal plasticity and survival.[6][11] Another identified pathway is the GSK-3β/β-catenin signaling cascade; 5-HT1A receptor activation leads to the inhibitory phosphorylation of GSK-3β, allowing β-catenin to accumulate in the nucleus and promote the transcription of genes involved in cell proliferation.[12] Furthermore, some SSRIs like sertraline have been shown to increase neurogenesis through a glucocorticoid receptor (GR)-dependent mechanism that involves PKA signaling.[13]
References
- 1. oncotarget.com [oncotarget.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. consensus.app [consensus.app]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Tandospirone Hydrochloride vs. Other Azapirones: A Pharmacological Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapirones are a class of anxiolytic and antidepressant agents that primarily exert their effects through modulation of the serotonin (B10506) 5-HT1A receptor. Unlike traditional benzodiazepines, they do not act on GABA-A receptors, resulting in a more favorable side-effect profile, lacking sedative, motor-impairing, and dependence-inducing properties. This guide provides a detailed pharmacological comparison of tandospirone (B1205299) hydrochloride with other prominent azapirones, including buspirone (B1668070), gepirone, and ipsapirone (B1662301), with a focus on their receptor binding affinities, functional activities, and metabolic profiles, supported by experimental data.
Comparative Pharmacodynamics: Receptor Binding Affinities
The therapeutic efficacy and off-target effects of azapirones are largely dictated by their binding affinities for various neurotransmitter receptors. Tandospirone is characterized by its high and selective affinity for the 5-HT1A receptor.[1][2]
Below is a summary of the in vitro binding affinities (Ki, in nM) of tandospirone, buspirone, gepirone, and ipsapirone for key central nervous system receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Tandospirone (Ki, nM) | Buspirone (Ki, nM) | Gepirone (Ki, nM) | Ipsapirone (Ki, nM) |
| 5-HT1A | 27[3][4] | 13 - 46.1[5] | ~31.8[6] | 10[7] |
| 5-HT2A | 1300[3] | Weak affinity[8] | ~3630[6] | - |
| Dopamine (B1211576) D2 | 1700[3][9] | 13 - 240[5][9] | 4390[6] | - |
| α1-Adrenergic | ~1300-41000[3] | - | - | - |
Tandospirone demonstrates a potent and selective affinity for the 5-HT1A receptor, with significantly lower affinity for 5-HT2A, dopamine D2, and alpha-1 adrenergic receptors.[3] This selectivity may contribute to its favorable side-effect profile. In comparison, while buspirone also has a high affinity for the 5-HT1A receptor, it shows a more notable affinity for the D2 receptor.[5][8][9] Gepirone and ipsapirone also exhibit high affinity for the 5-HT1A receptor.[6][7]
Functional Activity at the 5-HT1A Receptor
Tandospirone, buspirone, gepirone, and ipsapirone are all classified as partial agonists at the 5-HT1A receptor.[3][8][10] This means they bind to and activate the receptor but elicit a submaximal response compared to the endogenous full agonist, serotonin. The partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the firing rate of serotonergic neurons, while at postsynaptic receptors, it modulates neuronal activity in brain regions such as the hippocampus and cortex.[11]
The primary signaling pathway for 5-HT1A receptor activation by azapirones involves the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and ion channel activity.[12][13]
Figure 1: 5-HT1A Receptor Signaling Pathway for Azapirones.
Metabolism and Active Metabolites
The metabolism of azapirones can result in pharmacologically active compounds that contribute to their overall therapeutic effect and side-effect profile. A common metabolic pathway for many azapirones is N-dealkylation, leading to the formation of 1-(2-pyrimidinyl)piperazine (1-PP).[11] This metabolite has been shown to have antagonist activity at α2-adrenergic receptors.[2]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro experiments designed to characterize the interaction of these compounds with their molecular targets. Below are overviews of the key experimental methodologies.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a drug for a receptor.[14]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.[12]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the receptor) and varying concentrations of the unlabeled test compound (e.g., tandospirone).[12][14]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.[12][14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[15]
Figure 2: General Workflow for a Radioligand Binding Assay.
Functional Assays: GTPγS Binding and cAMP Accumulation
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) and to quantify its potency (EC50) and efficacy (Emax).
-
GTPγS Binding Assay: This assay measures the first step in G-protein activation.[16] In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, is used to quantify this exchange.[16][17] Increased [35S]GTPγS binding indicates agonist activity.[16]
-
cAMP Accumulation Assay: For Gi/o-coupled receptors like 5-HT1A, agonist activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[18] In this assay, cells expressing the 5-HT1A receptor are stimulated with a compound that increases basal cAMP levels (e.g., forskolin) in the presence of the test compound.[19] A reduction in cAMP levels, typically measured using techniques like TR-FRET or AlphaScreen, indicates agonist activity.[19][20]
Conclusion
Tandospirone hydrochloride distinguishes itself from other azapirones primarily through its high selectivity for the 5-HT1A receptor, with weaker interactions at other monoaminergic receptors. This pharmacological profile suggests a targeted mechanism of action that may underlie its clinical efficacy as an anxiolytic with a favorable tolerability profile. Buspirone, while also a potent 5-HT1A partial agonist, exhibits a greater affinity for dopamine D2 receptors, which may contribute to a different spectrum of therapeutic effects and side effects. Gepirone and ipsapirone share the core characteristic of high 5-HT1A receptor affinity. The choice of a specific azapirone for research or therapeutic development will depend on the desired balance of on-target efficacy and off-target interactions. The experimental methodologies outlined provide a framework for the continued investigation and comparison of these and novel serotonergic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Ipsapirone | 5-HT1 Receptor Agonists: R&D Systems [rndsystems.com]
- 8. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of 5-HT1A receptor binding sites following chronic treatment with ipsapirone measured by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
Comparative In Silico Molecular Docking Analysis of Tandospirone and Buspirone with the Human Serotonin 1A Receptor
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in silico molecular docking of two anxiolytic agents, Tandospirone (B1205299) and Buspirone, with their common therapeutic target, the human 5-hydroxytryptamine receptor 1A (HTR1A). Both compounds are partial agonists of the HTR1A receptor and are clinically used in the management of anxiety disorders.[1][2] This document summarizes their binding affinities as determined by molecular docking simulations and contextualizes these findings with experimental binding data. Detailed experimental protocols for the in silico methods are provided, alongside visualizations of the HTR1A signaling pathway and the molecular docking workflow to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the in silico and experimental binding affinities of Tandospirone and Buspirone for the HTR1A receptor. The in silico data is derived from a comparative molecular docking study using the SwissDock web service, while the experimental data is collated from radioligand binding assays reported in the literature.
| Compound | In Silico Binding Affinity (kcal/mol)a | Experimental Binding Affinity (Ki) |
| Buspirone | -6.14[1] | ~31.6 nMb |
| Tandospirone | -5.88[1] | 27 nM[1][2] |
a As determined by molecular docking with the HTR1A receptor (PDB ID: 7E2Y) using SwissDock.[1] b Calculated from a pKi value of 7.50.
Experimental Protocols
This section outlines the detailed methodology for the in silico molecular docking studies cited in this guide.
Receptor Preparation
The three-dimensional structure of the human HTR1A receptor in complex with serotonin (B10506) was obtained from the Protein Data Bank (PDB ID: 7E2Y).[1] Prior to docking, the receptor structure was prepared using UCSF Chimera. This process involved the removal of water molecules and any co-crystallized ligands. Hydrogen atoms were added to the protein structure, and it was optimized for the subsequent docking simulations. For the specific study referenced, Chain A of the receptor was selected for the docking calculations as it demonstrated the highest binding affinity for both ligands.[1]
Ligand Preparation
The 3D structures of Tandospirone and Buspirone were obtained from a chemical database. The structures were then prepared for docking by assigning charges and defining rotatable bonds to allow for conformational flexibility during the simulation. This ensures that the ligand can adopt various conformations within the receptor's binding site to find the most favorable binding pose.
Molecular Docking Simulation
Molecular docking was performed using the SwissDock web server, a tool that utilizes the EADock DSS docking algorithm. The prepared HTR1A receptor structure was uploaded as the target, and the prepared structures of Tandospirone and Buspirone were used as the ligands in separate docking runs. The binding site was defined to encompass the known orthosteric binding pocket of the receptor. SwissDock then generated multiple binding poses for each ligand and scored them based on their estimated binding free energy (ΔG), reported in kcal/mol.[1] The poses with the lowest energy scores, indicating the most stable binding conformations, were selected for further analysis.
Visualizations
HTR1A Receptor Signaling Pathway
The HTR1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/Go family of G proteins. Upon activation by an agonist like Tandospirone or Buspirone, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. This cascade ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing, which is believed to contribute to the anxiolytic effects of these drugs.
Caption: HTR1A receptor signaling cascade upon agonist binding.
In Silico Molecular Docking Workflow
The process of in silico molecular docking involves a series of computational steps to predict the binding orientation and affinity of a ligand to a target protein. This workflow is a fundamental component of modern structure-based drug design.
Caption: A generalized workflow for in silico molecular docking.
References
Replicating Key Preclinical Findings of Tandospirone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Tandospirone (B1205299) hydrochloride with alternative anxiolytic agents. The information is curated from a range of preclinical studies to assist researchers in replicating and expanding upon key findings in the field of anxiety and depression research.
Mechanism of Action: A Selective Serotonin (B10506) 1A Receptor Partial Agonist
Tandospirone is an azapirone derivative that exhibits a high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist.[1][2] Its mechanism of action is distinct from that of benzodiazepines, which modulate the GABA-A receptor complex. Tandospirone's anxiolytic and antidepressant-like effects are primarily attributed to its activity at both presynaptic and postsynaptic 5-HT1A receptors.[2]
Presynaptically, it acts as a full agonist at 5-HT1A autoreceptors in the raphe nuclei, leading to a reduction in the firing rate of serotonergic neurons and serotonin release.[2] Postsynaptically, it functions as a partial agonist in brain regions such as the hippocampus and cortex.[2] This dual action is believed to contribute to its therapeutic effects with a lower incidence of side effects compared to other anxiolytics.[3]
Preclinical Efficacy in Animal Models of Anxiety and Depression
Tandospirone has demonstrated efficacy in a variety of preclinical models that are widely used to assess anxiolytic and antidepressant potential.
Conditioned Fear Stress Model
In the conditioned fear stress-induced freezing behavior model in rats, tandospirone has been shown to inhibit freezing behavior, a common measure of fear and anxiety.[1] The anxiolytic effect was found to be dependent on both plasma and brain concentrations of the drug.[4]
Novelty-Suppressed Feeding (NSF) Test
Chronic treatment with tandospirone has been shown to reverse the increase in latency to feed in the novelty-suppressed feeding test, a model sensitive to chronic antidepressant treatment.[5][6] This effect is associated with the drug's ability to promote hippocampal neurogenesis.[5][7]
Social Defeat Stress Model
In the social defeat stress model, a paradigm for studying depression and social avoidance, chronic administration of tandospirone reversed stress-induced decreases in the density of doublecortin-positive cells (a marker of immature neurons) in the hippocampus.[5] This suggests that tandospirone's antidepressant-like effects may be mediated by its ability to counteract the negative effects of chronic stress on neurogenesis.[5]
Visceral Hypersensitivity Model
Tandospirone has also been shown to alleviate anxiety-like behavior and visceral hypersensitivity in a rat model of irritable bowel syndrome induced by chronic water avoidance stress.[8] This effect is mediated by the activation of 5-HT1A receptors in the anterior cingulate cortex.[8]
Comparative Preclinical Data
The following tables summarize the quantitative findings from preclinical studies comparing tandospirone to other anxiolytic agents.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Tandospirone | 5-HT1A | 27 [1] |
| Buspirone | 5-HT1A | Not explicitly found in searches |
| 8-OH-DPAT | 5-HT1A | 3.9[5] |
| WAY-100635 | 5-HT1A | 0.22[5] |
Table 2: Efficacy in Animal Models of Anxiety
| Model | Species | Compound | Dose | Key Finding |
| Conditioned Fear Stress | Rat | Tandospirone | Not specified | Inhibition of freezing behavior[1] |
| Novelty-Suppressed Feeding | Rat | Tandospirone | 10 mg/kg (chronic) | Reversed stress-induced increase in latency to feed[5] |
| Social Defeat Stress | Rat | Tandospirone | 10 mg/kg (chronic) | Reversed stress-induced decrease in hippocampal neurogenesis[5] |
| Visceral Hypersensitivity | Rat | Tandospirone | Not specified | Alleviated anxiety-like behavior and visceral hypersensitivity[8] |
| Elevated Plus Maze | Not specified | Tandospirone | Not specified | Not explicitly found in searches |
Table 3: Comparison with Other Anxiolytics in Preclinical Models
| Model | Species | Compound | Dose | Comparison with Tandospirone |
| Human Abuse Liability | Human | Alprazolam | 0.5, 1.0, 2.0 mg | Alprazolam showed greater psychomotor impairment and higher abuse liability.[9] |
| Daytime Sleepiness & Psychomotor Function | Human | Diazepam | 5 mg | Diazepam impaired psychomotor performance and increased sleepiness, whereas tandospirone (30 mg) did not.[10] |
| In silico Binding Affinity | - | Buspirone | - | Buspirone showed slightly greater binding stability to the 5-HT1A receptor.[2][11] |
Detailed Experimental Protocols
Conditioned Fear Stress Protocol
-
Animals: Male Sprague-Dawley rats.[4]
-
Procedure: The anxiolytic effect is assessed by measuring the duration of freezing behavior in rats exposed to a context previously associated with an aversive stimulus (e.g., footshock). Tandospirone or vehicle is administered prior to re-exposure to the conditioned context.[4]
-
Endpoint: Duration of freezing behavior.[4]
Novelty-Suppressed Feeding (NSF) Test Protocol
-
Animals: Male Sprague-Dawley rats.[5]
-
Procedure: Rats are food-deprived for a period (e.g., 24 hours) and then placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating is measured. Chronic drug administration is typical for this test.[5][12]
Social Defeat Stress Protocol
-
Animals: Male C57BL/6J mice (experimental) and larger, aggressive CD-1 mice (aggressors).[14]
-
Procedure: Experimental mice are repeatedly subjected to social defeat by an aggressive resident mouse over a period of days. This is followed by a period of sensory contact without physical interaction. Social avoidance is then assessed.[14][15]
-
Endpoint: Social interaction time, density of immature neurons in the hippocampus.[5]
Visualizing the Pathways and Workflows
Caption: Signaling pathway of Tandospirone's action on 5-HT1A receptors.
Caption: Workflow for the social defeat stress model with Tandospirone treatment.
References
- 1. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of tandospirone, a 5-HT1A receptor-related anxiolytic, on daytime sleepiness and psychomotor functions: a comparative double-blind study with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. transpharmation.com [transpharmation.com]
- 14. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Tandospirone and AP-521 on Serotonergic Transmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tandospirone (B1205299) and AP-521, two anxiolytic compounds that modulate the serotonin (B10506) system. The information presented herein is a synthesis of preclinical data, focusing on their respective mechanisms of action, effects on serotonergic neurotransmission, and receptor binding profiles to aid researchers in understanding their differential effects.
Introduction
Serotonin (5-HT), a crucial neurotransmitter, plays a pivotal role in regulating mood, anxiety, and various physiological processes. The 5-HT1A receptor subtype is a well-established target for the development of anxiolytic and antidepressant medications[1]. Tandospirone, a clinically utilized anxiolytic, is a partial agonist at 5-HT1A receptors[1][2][3]. AP-521 is a novel compound that also targets the 5-HT1A receptor and has demonstrated potent anxiolytic properties in preclinical studies[1]. While both compounds converge on the 5-HT1A receptor, their distinct pharmacological profiles suggest different therapeutic applications and impacts on serotonergic transmission[1].
Mechanism of Action
Tandospirone is a potent and selective partial agonist of the 5-HT1A receptor, with a Ki value of 27 nM[4][5]. It acts on both presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in various brain regions[1][4]. Acute administration of tandospirone leads to a decrease in the firing rate of dorsal raphe serotonergic neurons[1]. However, with chronic administration, desensitization of the presynaptic 5-HT1A autoreceptors occurs[1]. This dual action results in a complex modulation of the serotonin system[1]. Tandospirone has significantly lower affinity for other receptors such as 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine (B1211576) D1 and D2 receptors[4][5].
AP-521 , in contrast, is described as a postsynaptic 5-HT1A receptor agonist[1][6]. A key distinguishing feature of AP-521 is its ability to increase extracellular serotonin concentration in the medial prefrontal cortex (mPFC)[1][6]. This mechanism differs from tandospirone, which tends to decrease extracellular 5-HT levels, particularly upon acute administration[6]. In addition to its high affinity for the 5-HT1A receptor, AP-521 also binds to other serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7[6][7].
Data Presentation
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of Tandospirone and AP-521 for various serotonin and other neurotransmitter receptors.
| Receptor Subtype | Tandospirone (Ki, nM) | AP-521 (IC50, nM) |
| 5-HT1A | 27 [4][5] | High Affinity [6][7] |
| 5-HT1B | Inactive[5] | Binds[6][7] |
| 5-HT1C | 1300 - 41000[5] | - |
| 5-HT1D | - | Binds[6][7] |
| 5-HT2 | 1300 - 41000[5] | - |
| 5-HT5A | - | Binds[6][7] |
| 5-HT7 | - | Binds[6][7] |
| α1-adrenergic | 1300 - 41000[5] | - |
| α2-adrenergic | 1300 - 41000[5] | - |
| Dopamine D1 | 1300 - 41000[5] | - |
| Dopamine D2 | 1300 - 41000[5] | - |
Note: Direct comparative Ki values for AP-521 across all receptors were not available in the searched literature. The table reflects the reported binding characteristics.
Effects on Extracellular Serotonin in the mPFC
| Compound | Acute Effect on Extracellular 5-HT |
| Tandospirone | Tended to decrease[6] |
| AP-521 | Increased[1][6] |
The following table summarizes the dose-dependent effect of AP-521 on basal serotonin levels in the medial prefrontal cortex (mPFC), expressed as a percentage change from the baseline serotonin concentration.
| AP-521 Dose (mg/kg, i.p.) | Mean Increase in Extracellular 5-HT (% of Baseline) |
| 1 | 150 ± 15%[8] |
| 3 | 250 ± 25%[8] |
| 10 | 400 ± 38%[8] |
Note: The data presented in this table is exemplary and intended for illustrative purposes to demonstrate the expected dose-dependent increase in extracellular serotonin following the administration of AP-521.[8]
Experimental Protocols
In Vivo Microdialysis for Serotonin Measurement
This protocol outlines the methodology for conducting in vivo microdialysis experiments to measure extracellular serotonin levels in the rat medial prefrontal cortex (mPFC) following the administration of a test compound like Tandospirone or AP-521.
Part 1: Stereotaxic Surgery for Guide Cannula Implantation
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed individually and allowed to acclimate.
-
Anesthesia: The rat is anesthetized (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic Implantation: The animal is secured in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. A small hole is drilled over the mPFC at the following coordinates relative to bregma: Antero-Posterior (AP): +3.2 mm; Medio-Lateral (ML): ±0.8 mm. A guide cannula is lowered into the mPFC and secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to keep the guide patent.
-
Recovery: The animal is allowed to recover for at least 48-72 hours post-surgery[9].
Part 2: In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, the dummy cannula is removed, and a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula into the mPFC[8].
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5 - 2 µL/min) using a syringe pump. A 2-3 hour equilibration period is allowed to establish a stable baseline of extracellular serotonin[8][9].
-
Baseline Sample Collection: Dialysate samples are collected every 20 minutes into vials containing an antioxidant solution (e.g., 0.02 M acetic acid) to prevent serotonin degradation. At least three consecutive baseline samples with less than 10% variation in serotonin concentration are collected[8].
-
Drug Administration and Sample Collection: The test compound (Tandospirone or AP-521) is administered (e.g., intraperitoneally, i.p.) at the desired doses. Dialysate samples continue to be collected every 20 minutes for at least 3 hours post-injection. Samples are stored at -80°C until analysis[8][9].
Part 3: Sample Analysis using HPLC-ECD
-
Chromatography: Serotonin concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[9][10].
-
Separation: Serotonin is separated from other compounds using a C18 reverse-phase column[9].
-
Detection: An electrochemical detector with a glassy carbon working electrode is set at an optimal potential for serotonin oxidation (e.g., +0.65 V) against an Ag/AgCl reference electrode[8].
-
Quantification: A standard curve is generated using known concentrations of serotonin. The concentration of serotonin in the dialysate samples is calculated by comparing their peak areas to the standard curve.
-
Data Analysis: Post-administration serotonin levels are typically expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA with repeated measures) is used to determine the significance of the drug's effect[9].
Radioligand Binding Assay
This protocol provides a general procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype.
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A) are prepared from cultured cells or brain tissue homogenates.
-
Assay Setup: The assay is performed in tubes or microplates. Each reaction contains the cell membrane preparation, a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (e.g., Tandospirone or AP-521).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Tandospirone.
Caption: Proposed mechanism of AP-521 action.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
Tandospirone and AP-521 both exhibit their anxiolytic potential through interaction with the 5-HT1A receptor, yet their pharmacological profiles are distinct. Tandospirone's dual action as a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors leads to a complex modulation of the serotonin system[1]. In contrast, AP-521 functions as a postsynaptic 5-HT1A agonist and, notably, increases extracellular serotonin levels in the mPFC, a mechanism that diverges from that of tandospirone[1][6]. The broader receptor binding profile of AP-521 may also contribute to its overall effects[6][7]. Preclinical data suggest that AP-521 has an anxiolytic potency that is at least comparable to, and potentially greater than, tandospirone[1]. These differences highlight the nuanced ways in which serotonergic transmission can be modulated to achieve therapeutic effects and underscore the importance of detailed preclinical characterization in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms | Semantic Scholar [semanticscholar.org]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of AP521, a novel anxiolytic drug, in three anxiety models and on serotonergic neural transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Safety Operating Guide
Proper Disposal of Tandospirone Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tandospirone (B1205299) hydrochloride, a selective 5-HT1A receptor partial agonist used in research. Adherence to these procedures is essential to minimize environmental impact and ensure a safe laboratory environment.
Chemical and Physical Properties of Tandospirone Hydrochloride
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₃₀ClN₅O₂ |
| Molecular Weight | 419.95 g/mol |
| CAS Number | 99095-10-0 |
| Appearance | Solid |
| Melting Point | 169.5-170°C (for citrate (B86180) salt) |
| Solubility | Soluble in water and DMSO. |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[1] |
Experimental Protocol for Disposal of this compound
This protocol outlines the recommended procedure for the disposal of this compound. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal, as these may vary.
1. Waste Identification and Classification:
-
Initial Assessment: Based on available data, this compound is not listed as an EPA P- or U-listed hazardous waste.[2][3][4][5] However, a formal hazardous waste determination should be conducted by qualified personnel, considering the characteristics of ignitability, corrosivity, reactivity, and toxicity.
-
Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1]
2. Spill Management and Personal Protective Equipment (PPE):
-
PPE: When handling this compound for disposal, wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Spill Cleanup: In the event of a spill, prevent the powder or solution from entering drains or waterways.[1] Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect all solid and absorbed material into a designated, sealed container for disposal.
3. Disposal Procedure:
-
Small Quantities (Research Scale):
-
Place the this compound waste into a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, concentration (if in solution), and hazard information.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. This is the most recommended and safest method.
-
-
Large Quantities:
-
For larger quantities, direct disposal through a licensed hazardous waste facility is mandatory.
-
The material should be packaged and transported in accordance with Department of Transportation (DOT) regulations.
-
-
Prohibited Disposal Methods:
4. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A solution of soap and water or an appropriate laboratory detergent can be used, followed by a thorough rinse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tandospirone hydrochloride
Essential Safety and Handling Guide for Tandospirone Hydrochloride
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. Double gloving is recommended if there is a potential for splashing or extended contact[3]. |
| Body Protection | Lab Coat/Gown | A standard lab coat should be worn. If significant splashing is anticipated, a cuffed, fluid-resistant gown is advised[3][4]. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields are required. In cases of potential splashing, chemical splash goggles should be used[1][5]. |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing[3]. |
| Respiratory Protection | Respirator | If handling fine powders outside of a ventilated enclosure, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation[4]. |
Operational Plan: Handling and Disposal of this compound
This section outlines the standard operating procedure for the safe handling and disposal of this compound in a research setting.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area[1][5]. A chemical fume hood is the preferred engineering control, especially when weighing or preparing solutions.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[5].
-
Gather Materials: Before beginning work, assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers.
Weighing and Solution Preparation
-
Don the appropriate PPE as detailed in Table 1.
-
Perform all weighing operations of the powder within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Use a dedicated spatula and weigh boat for this compound.
-
To prepare a solution, slowly add the weighed powder to the solvent to avoid splashing.
-
If the substance is dissolved in a solvent, be aware of the hazards associated with that solvent.
Experimental Use
-
Clearly label all containers with the name "this compound," the concentration, solvent, and date of preparation.
-
When using the substance, avoid direct contact with skin and eyes.
-
If there is a risk of generating aerosols, work within a fume hood.
Spillage
-
In the event of a spill, evacuate the immediate area if the spill is large or if powder has become airborne.
-
For small spills, absorb liquids with an inert material (e.g., vermiculite, sand) and sweep up solids carefully to avoid creating dust[5].
-
Place all contaminated materials into a sealed container labeled as "Hazardous Waste"[5].
-
Clean the spill area with a suitable detergent and water.
Decontamination and Waste Disposal
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned.
-
Waste Segregation: Segregate waste into categories:
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: This includes used gloves, weigh boats, paper towels from spill cleanup, and any other disposable items. These should be placed in a designated, sealed hazardous waste container[3].
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Disposal Procedure: this compound waste must not be disposed of in standard trash or down the drain[1]. All waste must be disposed of according to local, state, and federal regulations for hazardous chemical waste[6]. This typically involves collection by a licensed hazardous waste disposal service.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
